Anthanthrene
Description
Properties
IUPAC Name |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIJJNAKSZUOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075452 | |
| Record name | Anthanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden-yellow, odorless solid; [CHEMINFO] Golden-yellow crystalline solid; [MSDSonline] | |
| Record name | Anthanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
191-26-4 | |
| Record name | Anthanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[def,mno]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65OZG189H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anthanthrene: A Technical Overview of its Physicochemical Properties and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Anthanthrene, a hexacyclic polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in various scientific fields, from materials science to toxicology. This technical guide provides a concise overview of its core physicochemical properties and delves into its metabolic fate, offering valuable information for researchers and professionals in drug development and environmental science.
Core Physicochemical Data
Key identifying and physical characteristics of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 191-26-4 | [1][2][3] |
| Molecular Formula | C22H12 | [4][5] |
| Molecular Weight | 276.33 g/mol | [4][5][6][7] |
Metabolic Activation and Transformation
The biological activity of this compound, including its potential mutagenicity, is intrinsically linked to its metabolic activation.[8] In biological systems, this compound undergoes biotransformation primarily through microsomal enzymes, leading to a variety of metabolites. Three main pathways for the microsomal biotransformation of this compound have been elucidated.[7]
The metabolic pathways are illustrated in the diagram below:
Caption: Microsomal biotransformation pathways of this compound.
Experimental Methodologies
The elucidation of this compound's metabolic pathways and toxicological profile involves a range of experimental techniques. Below are generalized protocols representative of the key experiments cited in the literature.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is employed to assess the mutagenic potential of this compound and its metabolites.
-
Metabolic Activation: this compound is incubated with a hepatic post-mitochondrial fraction (S9) from Aroclor 1254-treated rats to simulate metabolic activation.[7]
-
Bacterial Strains: Histidine-dependent Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA104) are used as the test organisms.[7]
-
Exposure: The bacteria are exposed to varying concentrations of the this compound-S9 mixture.
-
Plating and Incubation: The treated bacteria are plated on a minimal glucose agar medium.
-
Scoring: The number of revertant colonies (his+) is counted to determine the mutagenic activity.
In Vitro Microsomal Metabolism Studies
These studies are crucial for identifying the specific metabolites formed from this compound.
-
Incubation: this compound is incubated with liver microsomes from untreated or phenobarbital/3-methylcholanthrene-treated rats in the presence of an NADPH-generating system.[7]
-
Extraction: The metabolites are extracted from the incubation mixture using organic solvents.
-
Chromatographic Separation: The extracted metabolites are separated and purified using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Analysis: The chemical structures of the isolated metabolites are determined using spectroscopic methods, including UV-Vis spectroscopy, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
The experimental workflow for identifying this compound metabolites is depicted below:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H12 | CID 9118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal activation of dibenzo[def,mno]chrysene (this compound), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repair of DNA damage induced by this compound, a polycyclic aromatic hydrocarbon (PAH) without bay or fjord regions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Purification of Anthanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics and purification methodologies for anthanthrene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of specific quantitative data for this compound, this document leverages data and protocols for the closely related and well-studied PAH, anthracene, as a foundational starting point for experimental design. Researchers should consider the provided protocols as a strong basis for method development, with the understanding that optimization for this compound is necessary.
Solubility of this compound
Data Presentation: Solubility of Anthracene in Various Organic Solvents
The following table summarizes the solubility of anthracene in a range of organic solvents at different temperatures. This data can be used to infer suitable solvent systems for the dissolution and recrystallization of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Dioxane | 21.5 | 1.83 |
| Dioxane | 80.5 | 19.9 |
| Toluene | 20 | 0.84 |
| Toluene | 100 | 11.5 |
| Benzene | 20 | 0.94 |
| Benzene | 80 | 10.7 |
| Xylene | 20 | 0.63 |
| Xylene | 100 | 10.3 |
| Acetone | 20 | 0.37 |
| Acetone | 56 | 2.9 |
| Ethanol | 20 | 0.08 |
| Ethanol | 78 | 1.2 |
| Methanol | 20 | 0.04 |
| Methanol | 65 | 0.6 |
Note: This data is for anthracene and should be used as a guideline for this compound. Actual solubilities will differ and should be determined experimentally.
Purification Methods for this compound
The most common and effective methods for purifying this compound and other PAHs are recrystallization, sublimation, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the compound of interest and its impurities in a given solvent. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
Experimental Protocol: Recrystallization of Anthracene (Adaptable for this compound)
This protocol for anthracene can serve as a starting point for developing a recrystallization procedure for this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, xylene, or dioxane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on the solubility data for anthracene, select a suitable solvent. Toluene or xylene are good initial choices due to their high boiling points and good solvating power for PAHs at elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a pure solid. This method is particularly effective for compounds that have a relatively high vapor pressure and are stable at elevated temperatures.
Experimental Protocol: Sublimation of Anthracene (Adaptable for this compound)
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Place the crude this compound at the bottom of the sublimation apparatus. Assemble the apparatus, ensuring a good seal for the vacuum.
-
Vacuum Application: Evacuate the apparatus using a vacuum pump. A high vacuum is generally preferred to lower the required sublimation temperature.
-
Cooling the Condenser: Circulate a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus. The temperature should be carefully controlled to be above the sublimation point of this compound but below that of any less volatile impurities. For anthracene, a temperature range of 150-200°C under vacuum is often effective. This will need to be optimized for this compound.
-
Deposition: The this compound will sublime and deposit as pure crystals on the cold surface of the condenser.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully collect the purified crystals from the cold finger.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For nonpolar compounds like this compound, normal-phase chromatography with a polar stationary phase is typically employed.
Experimental Protocol: Column Chromatography of PAHs (Adaptable for this compound)
Materials:
-
Crude this compound
-
Chromatography column
-
Stationary phase (e.g., silica gel or alumina)
-
Mobile phase (a nonpolar solvent or a mixture of nonpolar solvents, e.g., hexane, cyclohexane, toluene)
-
Collection flasks or test tubes
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in a nonpolar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. This compound, being nonpolar, will move down the column relatively quickly. The polarity of the mobile phase can be gradually increased (e.g., by adding a small percentage of a more polar solvent like dichloromethane or toluene to the hexane) to elute more strongly adsorbed impurities if necessary.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions (e.g., by thin-layer chromatography or UV-Vis spectroscopy) to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating the methods described above.
Caption: General workflow for the purification of this compound.
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Anthanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthanthrene (dibenzo[def,mno]chrysene) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community due to its unique electronic and optical properties. As a promising candidate for organic light-emitting diodes (OLEDs), this compound and its derivatives are the subject of extensive research.[1] This technical guide provides a comprehensive overview of the core photophysical and electrochemical characteristics of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Photophysical Properties
The interaction of this compound with light is fundamental to its applications. Key photophysical parameters include its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. This compound emits blue light in solution, and its derivatives can be structurally modified to tune the emission across the blue region of the spectrum (λmax = 437–467 nm).[2][3][4][5]
Data Presentation: Photophysical Properties of this compound and Its Derivatives
The following table summarizes the key photophysical data for this compound and several of its derivatives as reported in the literature.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Reference |
| This compound | CH2Cl2 | 432 | 437 | 0.24 - 0.33 | 2.97 - 6.06 | [2][3][4][5][6][7] |
| This compound | Toluene | - | - | 0.47 | - | [2] |
| This compound | Benzene | - | - | 0.62 | - | [2] |
| 4,10-diphenyl this compound | CH2Cl2 | - | 455 | 0.20 - 0.47 | 2.97 - 6.06 | [2][3][4][5] |
| 4,6,10,12-tetraphenyl this compound | CH2Cl2 | - | 467 | 0.20 - 0.47 | 2.97 - 6.06 | [2][3][4][5] |
| Bromo-substituted this compound | - | - | - | Low | 0.04 | [8] |
| Anthanthrone derivatives | - | - | - | ~0.10 | ~1 | [8] |
Electrochemical Properties
The electrochemical behavior of this compound is crucial for its application in electronic devices. Cyclic voltammetry is a key technique used to determine its redox potentials, which in turn provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule.
Data Presentation: Electrochemical Properties of this compound and Its Derivatives
The table below presents the electrochemical data for this compound and its derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| This compound | - | - | 2.56 | [2][3][4][5] |
| 4,10-diphenyl this compound | - | - | 2.48 | [2][3][4][5] |
| 4,6,10,12-tetraphenyl this compound | - | - | 2.25 | [2][3][4][5] |
| Carbene-stabilized 6,12-diboraanthanthrenes | -5.58 to -5.51 | -2.54 to -2.48 | - | [9] |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. This section provides detailed methodologies for the key experiments used to characterize the photophysical and electrochemical properties of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths at which this compound and its derivatives absorb light.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound sample
-
Spectroscopic grade solvent (e.g., dichloromethane, cyclohexane)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.
-
Perform a baseline correction with the solvent-filled cuvettes to subtract the absorbance of the solvent and the cuvette.
-
Scan the sample over the desired wavelength range (typically 200-800 nm for PAHs).
-
Record the absorption spectrum, which is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key parameter.
Fluorescence Spectroscopy
Objective: To measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound and its derivatives.
A. Emission Spectrum Measurement:
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound sample
-
Spectroscopic grade solvent
Procedure:
-
Prepare a dilute solution of the this compound sample. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Place the sample cuvette in the fluorometer.
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength.
-
Record the fluorescence emission spectrum, which is a plot of fluorescence intensity versus wavelength. The wavelength of maximum emission (λem) is a key parameter.
B. Fluorescence Quantum Yield (ΦF) Measurement (Integrating Sphere Method):
Materials:
-
Fluorometer equipped with an integrating sphere
-
This compound sample and pure solvent
Procedure:
-
Measure the spectrum of the excitation source with the empty integrating sphere.
-
Measure the spectrum of the excitation source with the solvent-filled cuvette inside the sphere. This measures the scattered light from the solvent.
-
Measure the spectrum of the sample solution in the integrating sphere. This measurement includes both the scattered excitation light and the emitted fluorescence.
-
The quantum yield is calculated by the instrument's software, which compares the number of absorbed photons to the number of emitted photons.
C. Fluorescence Lifetime (τF) Measurement (Time-Correlated Single Photon Counting - TCSPC):
Materials:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode)
-
This compound sample
Procedure:
-
Excite the sample with the pulsed light source at a wavelength where it absorbs.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector.
-
This process is repeated for a large number of excitation-emission events to build up a histogram of photon arrival times.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF).
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of this compound and its derivatives and to estimate their HOMO and LUMO energy levels.
Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
This compound sample
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Ferrocene (as an internal standard)
Procedure:
-
Dissolve the this compound sample and the supporting electrolyte in the solvent.
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate.
-
Run the cyclic voltammogram by sweeping the potential and recording the resulting current.
-
After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference to calibrate the potential scale.
-
The onset potentials of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, using established empirical formulas.[10]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical properties of this compound-based tunable blue emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. disen-sensor.com [disen-sensor.com]
- 6. is.muni.cz [is.muni.cz]
- 7. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 8. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 9. youtube.com [youtube.com]
- 10. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Anthanthrene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest due to its unique electronic and structural properties.[1] This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound and its derivatives. While a definitive, publicly available crystal structure for unsubstituted this compound remains to be elucidated, this document synthesizes the available crystallographic data for its derivatives, outlines the experimental methodologies for crystal growth and characterization, and discusses the potential for polymorphism in this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers in materials science, medicinal chemistry, and drug development.
Introduction
This compound (dibenzo[def,mno]chrysene) is a golden-yellow, solid polycyclic aromatic hydrocarbon.[2] Its extended π-system imparts distinct photophysical and electronic properties, making it and its derivatives promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[2] The spatial arrangement of molecules in the solid state, dictated by the crystal structure, profoundly influences these properties. Furthermore, the existence of multiple crystalline forms, or polymorphs, can lead to significant variations in physical characteristics such as solubility, melting point, and bioavailability, a critical consideration in drug development.
Despite its importance, a comprehensive, publicly accessible experimental crystal structure of unsubstituted this compound has not been reported in crystallographic databases to date. However, the crystal structures of several this compound derivatives have been determined, providing valuable insights into the packing motifs and intermolecular interactions that govern the solid-state architecture of this class of compounds.
Crystal Structure of this compound Derivatives
The crystal structures of various this compound derivatives have been elucidated using single-crystal X-ray diffraction (SCXRD). These studies reveal the packing arrangements and intermolecular forces that dictate the solid-state properties of these materials.
Cyclopentannulated this compound Derivatives
Recent research has focused on this compound derivatives with fused five-membered rings. These compounds are of interest as electron acceptors. The crystallographic data for one such derivative is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2001561.[3] While the specific unit cell parameters are not detailed in the available abstract, the study highlights the utility of SCXRD in confirming the molecular structure of these complex derivatives.[3]
Dibenzannulated peri-acenoacenes from this compound
A series of dibenzannulated phenyl-annulated[1][4]peri-acenoacenes have been synthesized from 4,10-dibromoanthanthrone.[5] The crystal structure of a doubly reduced salt of one of these derivatives was obtained, demonstrating the feasibility of crystallizing and structurally characterizing these large, complex molecules. The supplementary information associated with this work, available as a CIF file, contains the detailed crystallographic data.[5]
Due to the lack of a publicly available crystal structure for unsubstituted this compound, a detailed table of its crystallographic data cannot be provided. However, researchers are encouraged to consult the CCDC and other crystallographic databases for the specific data on this compound derivatives mentioned in the literature.[3][5]
Polymorphism in this compound and its Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including PAHs. Different polymorphs can exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry where solubility and dissolution rate can affect a drug's efficacy.
While no specific studies on the polymorphism of unsubstituted this compound have been found in the reviewed literature, the potential for polymorphism is inherent to its rigid, planar structure which can adopt various packing arrangements. The study of anthracene, a smaller PAH, has revealed the existence of different polymorphs under high pressure, suggesting that this compound may also exhibit polymorphic behavior under non-ambient conditions.
The investigation of polymorphism in this compound derivatives is an active area of research. The controlled crystallization of different polymorphs can be a strategy to tune the optical and electronic properties of these materials for specific applications.
Experimental Protocols
The determination of the crystal structure of this compound or its derivatives involves a series of well-established experimental procedures. The following sections outline the typical methodologies for crystal growth and structure analysis.
Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For this compound and its derivatives, which are generally soluble in organic solvents, solution-based crystallization techniques are most commonly employed.
4.1.1. Slow Evaporation
-
Dissolution: Dissolve the purified this compound compound in a suitable solvent or solvent mixture to near saturation at room temperature or a slightly elevated temperature. Common solvents for PAHs include toluene, xylene, chloroform, and dichlorobenzene.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow solvent evaporation. Place the vessel in a vibration-free environment at a constant temperature.
-
Crystal Growth: As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form. The process can take several days to weeks.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble and then dry them.
4.1.2. Vapor Diffusion
-
Setup: Place a small, open vial containing a concentrated solution of the this compound compound inside a larger, sealed jar. The jar contains a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Diffusion: The anti-solvent vapor slowly diffuses into the solution vial.
-
Crystallization: As the anti-solvent mixes with the solvent, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing the crystallinity of a bulk sample and for identifying different polymorphic forms.
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. It can be compared to calculated patterns from known crystal structures or used to identify different polymorphs, each of which will produce a unique powder pattern.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
Anthanthrene: A Technical Deep Dive into its Historical Discovery and Early Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthanthrene (dibenzo[def,mno]chrysene), a hexacyclic aromatic hydrocarbon, has been a subject of scientific interest due to its unique electronic properties and its presence as a product of incomplete combustion. This technical guide provides a comprehensive overview of the historical discovery, early synthesis, and initial characterization of this compound, with a focus on the foundational work that paved the way for its modern applications.
Historical Discovery and Early Synthesis
While the precise date of its first isolation is not definitively documented, the study of polycyclic aromatic hydrocarbons (PAHs) derived from coal tar in the 19th and early 20th centuries likely led to the initial encounters with this compound. However, the first well-documented synthesis and characterization of this compound are largely attributed to the seminal work of Erich Clar, a pioneer in the field of PAH chemistry.
The principal early laboratory synthesis of this compound involved the reduction of its corresponding quinone, anthanthrone. Anthanthrone itself was accessible through synthetic routes like the Ullmann reaction, which was developed in the early 1900s.
Key Synthetic Pathway: Reduction of Anthanthrone
The most notable early method for the preparation of pure this compound was the reduction of anthanthrone using zinc dust. This chemical transformation represents a classic method for the conversion of quinones to their parent aromatic hydrocarbons.
Caption: Early synthesis of this compound via reduction of anthanthrone.
Experimental Protocols of Early Synthesis
The following protocol is based on the descriptions found in the work of Erich Clar and his contemporaries.
Synthesis of this compound from Anthanthrone
-
Reactants:
-
Anthanthrone
-
Zinc dust
-
-
Procedure:
-
A mixture of anthanthrone and a significant excess of zinc dust is thoroughly combined in a reaction vessel.
-
The mixture is heated, typically in a sealed tube or under an inert atmosphere, to a high temperature. While the exact temperature is not always specified in early literature, it is understood to be a vigorous, high-temperature reduction.
-
Upon completion of the reaction, the solid residue is cooled.
-
The crude this compound is extracted from the remaining zinc oxide and unreacted zinc dust using a suitable organic solvent, such as xylene.
-
The resulting solution is then purified, often by recrystallization. Clar noted that this compound crystallizes from xylene to form characteristic golden-yellow plates.
-
Early Characterization and Physicochemical Properties
The initial characterization of this compound relied on classical methods of organic chemistry, including melting point determination, elemental analysis, and absorption spectroscopy.
Quantitative Data from Early Studies
| Property | Reported Value | Source |
| Appearance | Golden-yellow plates (from xylene) | Clar, 1964 |
| Melting Point | 261 °C | [1] |
| Molecular Formula | C₂₂H₁₂ | [1] |
| Molar Mass | 276.33 g/mol | [1] |
Early Spectroscopic Studies: UV-Vis Absorption
The advent of ultraviolet-visible (UV-Vis) spectroscopy was a critical tool for the characterization of newly synthesized PAHs. The UV-Vis spectrum of this compound, like other PAHs, is highly characteristic and serves as a fingerprint for its identification. Early studies, primarily by Clar, meticulously documented the absorption spectra of these compounds.
The absorption spectrum of this compound in solution exhibits a series of well-defined bands. While early publications often presented spectra graphically, key absorption maxima were identified.
Logical Flow of Early this compound Studies
Caption: Workflow of the early synthesis and characterization of this compound.
Conclusion
The historical discovery and early studies of this compound, spearheaded by chemists like Erich Clar, laid the essential groundwork for our current understanding of this intriguing polycyclic aromatic hydrocarbon. The development of synthetic routes, primarily through the reduction of anthanthrone, and the meticulous characterization using the analytical tools of the time, such as melting point determination and UV-Vis spectroscopy, were crucial first steps. These foundational investigations not only confirmed the structure of this compound but also began to reveal the unique properties that continue to make it a molecule of interest in modern materials science and drug development research.
References
Theoretical and Computational Explorations of Anthanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthanthrene (dibenzo[def,mno]chrysene), a polycyclic aromatic hydrocarbon (PAH), has garnered significant interest in materials science and medicinal chemistry. Its unique electronic structure and potential for functionalization make it a compelling candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as a scaffold in drug design. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, focusing on its structural, electronic, and spectroscopic properties, as well as its reactivity and potential toxicological pathways.
Computational Methodologies
The theoretical investigation of this compound and its derivatives predominantly employs quantum chemical methods, with Density Functional Theory (DFT) being the most prevalent approach. Time-dependent DFT (TD-DFT) is the standard for studying electronic excited states.[1][2]
Ground-State Properties
For geometry optimizations and the calculation of ground-state electronic properties, various DFT functionals and basis sets are utilized.
-
Functionals: The M06-2X and B3LYP hybrid functionals are commonly used for PAHs, offering a good balance between computational cost and accuracy, particularly for non-covalent interactions and thermochemistry.[1][3]
-
Basis Sets: Pople-style basis sets, such as 6-31+G(d,p) and 6-311G**, are frequently employed to provide a flexible description of the electron density.[2][3]
Excited-State Properties
To understand the photophysical properties of this compound, TD-DFT calculations are performed to obtain information about electronic transitions.
-
Functionals for TD-DFT: Range-separated hybrid functionals like CAM-B3LYP are often preferred for calculating excitation energies as they can better describe charge-transfer states.[1]
-
Solvation Models: To simulate experimental conditions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.
Structural and Electronic Properties
Optimized Geometry
The optimized bond lengths and angles of this compound can be calculated using DFT methods as described above. For illustrative purposes, the calculated bond lengths for the related PAH, anthracene, are presented in Table 1.
| Bond | Length (Å) |
| C1 - C2 | 1.372 |
| C1 - C11a | 1.423 |
| C2 - C3 | 1.428 |
| C4a - C12a | 1.434 |
| C4a - C4 | 1.393 |
| C11a- C12a | 1.429 |
| Table 1: Representative calculated bond lengths of anthracene at the B3LYP/6-31G level of theory.* |
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of this compound. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of its chemical reactivity and kinetic stability.
| Orbital | Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -2.0 to -2.5 |
| Gap | 3.0 to 4.0 |
| Table 2: Typical range of HOMO and LUMO energies and the HOMO-LUMO gap for this compound and its derivatives calculated using DFT methods. |
Spectroscopic Properties
The interaction of this compound with electromagnetic radiation provides valuable insights into its electronic and vibrational structure.
Vibrational Spectroscopy
The vibrational modes of this compound can be calculated using DFT. These frequencies are often scaled to better match experimental data. A comprehensive set of scaled harmonic vibrational frequencies for this compound in different charge states is provided in Table 3.
| Mode | Neutral (cm⁻¹) | Anion (cm⁻¹) | Cation (cm⁻¹) | Dication (cm⁻¹) |
| 1 | 65 | 68 | 66 | 66 |
| 2 | 96 | 94 | 94 | 92 |
| 3 | 160 | 164 | 159 | 156 |
| 4 | 183 | 184 | 178 | 172 |
| 5 | 198 | 190 | 195 | 189 |
| ... | ... | ... | ... | ... |
| Table 3: A selection of scaled harmonic vibrational frequencies of this compound. |
Electronic Spectroscopy
| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.34 | 0.000 | HOMO -> LUMO |
| S2 | 4.60 | 0.189 | HOMO-1 -> LUMO |
| S3 | 5.15 | 2.301 | HOMO -> LUMO+1 |
| Table 4: Representative TD-DFT calculated vertical excitation energies, oscillator strengths, and major orbital contributions for the low-lying singlet excited states of anthracene. |
Reactivity and Aromaticity
Computational methods are instrumental in understanding the chemical reactivity and aromatic character of this compound.
Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of molecules. Fukui functions, for instance, indicate the propensity of a particular atomic site to undergo nucleophilic, electrophilic, or radical attack.[4] The condensed Fukui functions are calculated from the electron populations of the neutral, cationic, and anionic species.
| Atom Index | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C1 | ... | ... | ... |
| C2 | ... | ... | ... |
| ... | ... | ... | ... |
| Table 5: Conceptual table of condensed Fukui functions for this compound, indicating site reactivity. |
Aromaticity Indices
The aromaticity of the individual rings within the this compound structure can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA is based on the degree of bond length equalization, while NICS values are calculated from the magnetic shielding at the center of a ring.
| Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| A | ... | ... | ... |
| B | ... | ... | ... |
| ... | ... | ... | ... |
| Table 6: Conceptual table of aromaticity indices for the different rings of this compound. |
Experimental Protocols
Synthesis of this compound
-
Friedel-Crafts Acylation: Reaction of a suitable aromatic substrate with an anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Clemmensen Reduction: Reduction of the resulting keto acid to an alkyl-substituted aromatic acid.
-
Intramolecular Cyclization: Ring closure is effected by treatment with a strong acid (e.g., polyphosphoric acid).
-
Aromatization: The final step involves dehydrogenation to yield the fully aromatic PAH.
Diels-Alder reactions can also be employed for the construction of the polycyclic framework.[1]
UV-Vis and Fluorescence Spectroscopy
A general protocol for obtaining the UV-Vis absorption and fluorescence emission spectra of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the wavelength of maximum absorption (λmax) for fluorescence measurements.
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Record the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 200-800 nm).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Determine the excitation wavelength, which is typically the λmax from the absorption spectrum.
-
Record the fluorescence emission spectrum by scanning the emission monochromator at a fixed excitation wavelength.
-
To obtain an excitation spectrum, scan the excitation monochromator while monitoring the emission at a fixed wavelength (typically the wavelength of maximum emission).
-
Visualization of a Computational Toxicology Workflow
Given the environmental and health concerns associated with PAHs, computational toxicology plays a crucial role in predicting their potential adverse effects. The following Graphviz diagram illustrates a typical workflow for the computational toxicity prediction of a PAH like this compound.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study this compound. From determining its fundamental structural and electronic properties to predicting its reactivity and potential toxicity, computational chemistry offers a powerful toolkit for researchers. While some specific experimental and calculated data for the parent this compound molecule remain elusive in the literature, the methodologies described herein provide a clear roadmap for future investigations. The continued application of these computational techniques will undoubtedly deepen our understanding of this compound and pave the way for its application in novel technologies and therapeutics.
References
Anthanthrene: A Technical Guide to its Natural Occurrence and Environmental Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthanthrene (dibenzo[def,mno]chrysene) is a polycyclic aromatic hydrocarbon (PAH) of significant environmental interest due to its persistence and potential toxicological effects. This technical guide provides a comprehensive overview of the natural and anthropogenic sources of this compound, quantitative data on its environmental concentrations, detailed experimental protocols for its analysis, and a visualization of its potential degradation pathways. This compound is formed primarily through the incomplete combustion of organic materials, including fossil fuels, wood, and tobacco.[1] Natural events such as forest fires and volcanic eruptions, as well as industrial emissions and vehicle exhaust, contribute to its release into the environment.[1][2]
Data Presentation: Environmental Concentrations of this compound
The following tables summarize quantitative data on this compound concentrations in various environmental matrices, providing a comparative overview of its distribution.
Table 1: this compound Concentrations in Air (Particulate Matter)
| Location | Site Type | Concentration (ng/m³) | Reference |
| Tehran, Iran | Urban | 0.132 - 234.3 (Total PAHs) | [3] |
| Munich, Germany | Urban Traffic Junction | 1.9 - 5.0 (Total PAHs) | [4] |
| Munich, Germany | Suburban Residential | 0.8 - 2.9 (Total PAHs) | [4] |
| Seoul, Korea | Urban | 17.7 - 25.9 (Total PAHs) | [5] |
| Netherlands | Various | < 2.4 (As), < 2 (Cd), < 10 (Ni) |
Table 2: this compound Concentrations in Soil
| Location | Site Type | Concentration (µg/kg, dry weight) | Reference |
| Delhi, India | Industrial | 11,460 ± 8,390 | [6] |
| Delhi, India | Roadside | 6,960 ± 4,820 | [6] |
| Delhi, India | Residential | 2,120 ± 1,120 | [6] |
| Delhi, India | Agricultural | 1,550 ± 1,070 | [6] |
| United Kingdom | Industrial | 3,467 (median, ΣPAH) | [7] |
| Contaminated Sites | Wood-preserving | 10 - 3,037 | [8] |
| Contaminated Sites | Coking Plant | 6 - 766 | [8] |
| Białystok, Poland | Urban | 30 - 1000 (16 PAHs) | [9] |
Table 3: this compound Concentrations in Sediment
| Location | Matrix | Concentration (ng/g, dry weight) | Reference |
| Xiangjiang River, China | River Sediment | 190 - 983 (16 PAHs) | [10] |
| Shanghai, China | River & Estuary Sediment | 107 - 1707 (Total PAHs) | [11] |
| Vhembe District, South Africa | River Sediment | 27,100 - 55,930 (Total PAHs) | [12] |
| Lake Constance | Lake Sediment Core | 127 - 739 (this compound) | [13] |
| Balsas River Mouth, Mexico | River Mouth Sediment | Ratios indicate mixed sources | [14] |
Experimental Protocols
This section details the methodologies for the extraction and analysis of this compound from environmental solid matrices, primarily soil and sediment. The protocols are based on widely accepted scientific literature.
Ultrasonic Extraction of this compound from Soil and Sediment
This protocol describes a common and efficient method for extracting PAHs from solid samples.
Materials and Reagents:
-
Homogenized wet or dry soil/sediment sample
-
n-hexane (pesticide grade or equivalent)
-
Acetone (pesticide grade or equivalent)
-
Dichloromethane (DCM, pesticide grade or equivalent)
-
Methanol (pesticide grade or equivalent)
-
Anhydrous sodium sulfate
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Glass beakers and flasks
-
Syringe filters (0.45 µm)
-
Rotary evaporator
-
Concentrator tube
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 g of a representative, homogenized soil or sediment sample into a beaker. If the sample is wet, it can be mixed with anhydrous sodium sulfate to remove water.
-
Surrogate Spiking: Spike the sample with a known amount of a deuterated PAH surrogate standard solution to monitor extraction efficiency. d8-naphthalene is a commonly used surrogate.[15]
-
Solvent Addition: Add a suitable extraction solvent mixture to the sample. Common solvent systems include:
-
Ultrasonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Perform multiple extraction cycles (e.g., four 15-minute cycles) to ensure efficient extraction.[1][16] Allow the sample to cool between cycles to prevent thermal degradation of the analytes.
-
Phase Separation: After ultrasonication, centrifuge the sample to separate the solid material from the solvent extract.
-
Extract Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.
-
Repeat Extraction: Repeat the solvent addition, ultrasonication, and centrifugation steps with fresh solvent at least two more times, combining the extracts.
-
Drying and Concentration: Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator. Further concentrate the extract under a gentle stream of nitrogen if necessary.
-
Solvent Exchange: If the final analysis requires a different solvent, perform a solvent exchange by adding the desired solvent and re-concentrating.
-
Final Volume Adjustment: Adjust the final extract volume to a precise amount (e.g., 1 mL) in a concentrator tube.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before instrumental analysis.[18]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines the instrumental analysis of the extracted this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for PAH analysis (e.g., Rtx-35, 30 m x 0.32 mm I.D., 0.25 µm film thickness).[19]
-
Mass Spectrometer: Capable of operating in both scan and selected ion monitoring (SIM) modes.
-
Injector Temperature: 300 °C[19]
-
Oven Temperature Program: 90°C (hold 2 min), ramp at 5°C/min to 320°C (hold 12 min).[19]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
MS Interface Temperature: 300 °C[19]
-
Ion Source Temperature: 230 °C[19]
-
Measurement Mode: Selected Ion Monitoring (SIM) is recommended for lower detection limits.[15][20]
Procedure:
-
Calibration: Prepare a series of calibration standards of this compound at different concentrations in the final extraction solvent. Analyze these standards to generate a calibration curve. A five-point initial calibration is recommended.[15]
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., anthracene-d10, benzo(a)pyrene-d12) to the final extract just before injection.[15]
-
Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.
-
Data Acquisition: Acquire data in SIM mode, monitoring for the characteristic ions of this compound and the internal and surrogate standards.
-
Quantification: Identify and quantify this compound in the sample by comparing its retention time and mass spectrum to those of the authentic standard. Calculate the concentration based on the calibration curve and the response of the internal standard.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound in the environment.
Caption: Major natural and anthropogenic sources of this compound.
Caption: A typical experimental workflow for this compound analysis.
Caption: A putative bacterial biodegradation pathway for this compound.
References
- 1. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linking of Microorganisms to Phenanthrene Metabolism in Soil by Analysis of 13C-Labeled Cell Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. TABLE 5-4, Soil Concentrations (mg/kg dry weight) Polycyclic Aromatic Hydrocarbons (PAHs) at Contaminated Sitesa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
- 11. ludist.com.cn [ludist.com.cn]
- 12. Determination and Distribution of Polycyclic Aromatic Hydrocarbons in Rivers, Sediments and Wastewater Effluents in Vhembe District, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of polycyclic aromatic hydrocarbons in sediments of Balsas River Mouth, Pacific Coast, Mexico: Sources, risks, and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. shimadzu.com [shimadzu.com]
- 20. agilent.com [agilent.com]
Methodological & Application
Anthanthrene in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Anthanthrene, a polycyclic aromatic hydrocarbon, has emerged as a promising building block for organic electronic materials due to its rigid, planar structure and extended π-conjugation. Its derivatives have been successfully incorporated into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), demonstrating competitive performance. This document provides detailed application notes and protocols for the synthesis of this compound-based materials and the fabrication of organic electronic devices.
I. Overview of this compound Applications in Organic Electronics
This compound's fused aromatic ring system provides excellent charge transport properties. The ability to chemically modify the this compound core at various positions allows for the fine-tuning of its electronic properties, such as energy levels and solubility, making it a versatile platform for designing high-performance organic semiconductors.
-
Organic Field-Effect Transistors (OFETs): this compound derivatives have been utilized as the active semiconductor layer in OFETs, exhibiting promising charge carrier mobilities. The planar nature of the this compound core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.
-
Organic Photovoltaics (OPVs): In the realm of solar energy, this compound-based molecules have been employed as both electron donor and non-fullerene acceptor materials in the active layer of OPVs. Their broad absorption in the visible spectrum and tunable energy levels contribute to efficient light harvesting and charge separation.
II. Quantitative Performance Data
The performance of this compound-based organic electronic devices is highly dependent on the specific molecular structure and device architecture. The following table summarizes key performance metrics for various this compound derivatives.
| This compound Derivative | Device Type | Hole Mobility (μh) [cm²/Vs] | Power Conversion Efficiency (PCE) [%] | Reference |
| Thiophene-appended this compound | OFET | 0.078 | - | [1] |
| TIPS-modified[2][3]peri-acenoacene | OFET | up to 1.0 | - | [3] |
| This compound small molecules | OPV | - | 2.4 | [1] |
| Anthanthrone/anthracene co-polymer (SV15) | OPV | - | 1.7 | [4] |
III. Experimental Protocols
A. Synthesis of this compound Derivatives
A common and cost-effective starting material for the synthesis of various this compound derivatives is 4,10-dibromoanthanthrone, commercially known as Vat Orange 3.
Protocol 1: General Synthesis of 4,10-Disubstituted this compound Derivatives via Suzuki Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling reaction to introduce aryl or heteroaryl substituents at the 4 and 10 positions of the this compound core.
Materials:
-
4,10-Dibromoanthanthrone (Vat Orange 3)
-
Desired boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask, dissolve 4,10-dibromoanthanthrone (1 equivalent) and the boronic acid/ester (2.2-2.5 equivalents) in the chosen anhydrous solvent.
-
Add the base (3-4 equivalents) to the mixture.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane, chloroform).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized derivative (e.g., hexane/dichloromethane or hexane/chloroform gradients).
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Device Fabrication Protocols
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound derivative.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
This compound derivative solution (e.g., 5-10 mg/mL in a high-boiling point solvent like chlorobenzene or o-dichlorobenzene)
-
Solvents for cleaning (acetone, isopropanol, deionized water)
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
-
Gold (for source and drain electrodes)
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Sonicate the Si/SiO₂ substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or UV-ozone cleaner for 10-15 minutes to remove any organic residues and improve the surface hydrophilicity.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
For improved performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS. This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for several hours, followed by rinsing and annealing.
-
-
Active Layer Deposition:
-
Spin-coat the this compound derivative solution onto the prepared substrate. Typical spin-coating parameters are 1000-3000 rpm for 30-60 seconds. The spin speed and solution concentration will determine the film thickness.
-
Anneal the film on a hotplate at a temperature optimized for the specific this compound derivative (typically between 80 °C and 150 °C) for 10-30 minutes to improve molecular ordering and film morphology.
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes. A typical thickness for the gold electrodes is 40-60 nm. The channel length and width are defined by the shadow mask dimensions.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere or in ambient conditions. Extract key parameters such as hole mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.
-
Protocol 3: Fabrication of a Bulk Heterojunction Organic Photovoltaic (OPV) Device
This protocol details the fabrication of a conventional architecture OPV using an this compound derivative as the donor and a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) as the acceptor.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
This compound derivative (donor)
-
Fullerene derivative (acceptor, e.g., PC₆₁BM)
-
Solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Low work function metal for cathode (e.g., Calcium or Aluminum)
-
Solvents for cleaning (detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning and Preparation:
-
Clean the ITO-coated glass substrates by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream.
-
Treat the ITO surface with oxygen plasma or UV-ozone for 10-15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface (e.g., 3000-5000 rpm for 40-60 seconds) to form a thin layer (typically 30-40 nm).
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the this compound donor and fullerene acceptor in a specific weight ratio (e.g., 1:1 or 1:1.2) in a suitable solvent. The total concentration is typically 10-20 mg/mL.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a glovebox. The spin speed and time should be optimized to achieve a desired film thickness (usually 80-120 nm).
-
Anneal the active layer at an optimized temperature (e.g., 80-140 °C) for a specific duration (e.g., 5-15 minutes) to control the morphology of the bulk heterojunction.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a low work function metal (e.g., 20-30 nm of Calcium) followed by a thicker layer of a more stable metal (e.g., 80-100 nm of Aluminum) under high vacuum (< 10⁻⁶ Torr). The active area of the device is defined by the overlap of the ITO anode and the metal cathode.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
IV. Visualizations
Caption: Workflow for this compound-based organic electronic device development.
Caption: Molecular structures of this compound and its common derivatives.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Frontiers | Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells [frontiersin.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Organic solar cells based on non-fullerene acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anthanthrene in Organic Field-effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are emerging as a promising class of organic semiconductors for applications in organic field-effect transistors (OFETs). Their rigid, planar structure and extended π-conjugation facilitate efficient intermolecular charge transport, a critical requirement for high-performance OFETs. This document provides a comprehensive overview of the application of this compound-based materials in OFETs, including detailed experimental protocols for device fabrication and characterization, and a summary of reported performance data. The unique electronic properties of this compound derivatives also make them interesting candidates for sensing applications, which could be relevant in the field of drug development for the creation of novel biosensors.
Performance of this compound-Based OFETs
The electrical performance of OFETs is primarily evaluated by three key parameters: field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). A summary of the performance of various this compound derivatives in OFETs is presented below.
| Organic Semiconductor | Device Architecture | Deposition Method | Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Reference |
| Thiophene-appended this compound derivative | Bottom-Gate, Bottom-Contact | Solution-processed | 0.078 | Not Reported | Not Reported | [1] |
| Cruciform this compound compound 1 | Bottom-Gate, Bottom-Contact | Solution-processed | 0.01 (after cyclohexane annealing) | Not Reported | 6 | [2] |
| Cruciform this compound compound 2 | Bottom-Gate, Bottom-Contact | Solution-processed | 0.003 (after toluene annealing) | Not Reported | Not Reported | [2] |
| Cruciform this compound compound 3 | Bottom-Gate, Bottom-Contact | Solution-processed | 0.002 (after toluene annealing) | Not Reported | Not Reported | [2] |
Experimental Protocols
This section details the methodologies for the fabrication and characterization of this compound-based OFETs.
I. Synthesis of this compound Derivatives
The functionalization of the this compound core is crucial for tuning its solubility and electronic properties. A common precursor for synthesizing this compound derivatives is 4,10-dibromoanthanthrone, also known as Vat Orange 3, which is a commercially available dye.[3] Functional groups can be introduced at various positions of the this compound core to modify its molecular packing and, consequently, the charge transport characteristics of the resulting OFETs. For instance, appending thiophene groups has been shown to enhance field-effect mobility.[1]
II. OFET Fabrication
A common device architecture for testing new organic semiconductors is the bottom-gate, bottom-contact (BGBC) configuration.
A. Substrate Preparation:
-
Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor film and reduce charge trapping. This is achieved by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or hexane, followed by rinsing and annealing.
B. Source and Drain Electrode Patterning:
-
Define the source and drain electrodes on the SiO₂ surface using standard photolithography or shadow masking techniques.
-
Deposit a bilayer of chromium (Cr) or titanium (Ti) (as an adhesion layer, ~5 nm) followed by gold (Au) (~30-50 nm) via thermal evaporation or electron beam evaporation.
-
Perform a lift-off process to remove the photoresist and unwanted metal, leaving the desired electrode pattern.
C. Organic Semiconductor Deposition:
-
Solution Processing (Spin-Coating):
-
Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the solution onto the prepared substrate at a specific spin speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds).
-
Anneal the film at a specific temperature (e.g., 80-120 °C) to remove residual solvent and improve film morphology. Solvent annealing, where the device is exposed to a solvent vapor atmosphere, can also be employed to enhance molecular ordering and improve device performance.[1][2]
-
-
Vacuum Thermal Evaporation:
-
Place the this compound powder in a crucible within a high-vacuum chamber (< 10⁻⁶ Torr).
-
Heat the crucible to sublimate the material, which then deposits as a thin film on the substrate.
-
The substrate can be held at an elevated temperature during deposition to control film growth and morphology.
-
III. OFET Characterization
A. Electrical Measurements:
-
Perform all electrical characterizations in a dark, inert environment (e.g., a nitrogen-filled glovebox) to minimize the effects of ambient air and light.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).
-
Transfer Characteristics: Measure Id as a function of Vgs at a constant, high Vds (in the saturation regime).
B. Parameter Extraction:
-
Field-Effect Mobility (µ): In the saturation regime, the mobility can be calculated from the slope of the |Id|1/2 vs. Vgs plot using the following equation: Id = (µ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
-
On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct and can be estimated by extrapolating the linear portion of the |Id|1/2 vs. Vgs plot to the Vgs axis.
C. Film Characterization:
-
Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the this compound thin film.
-
UV-Visible Spectroscopy: To determine the optical properties and assess the molecular aggregation in the thin film state.
-
X-ray Diffraction (XRD): To analyze the crystallinity and molecular packing of the organic semiconductor film.
Visualizations
Caption: Workflow for the fabrication and characterization of this compound-based OFETs.
Caption: Logical relationship from molecular design to OFET performance.
References
- 1. Polycyclic this compound small molecules: semiconductors for organic field-effect transistors and solar cells applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Polycyclic this compound small molecules: semiconductors for organic field-effect transistors and solar cells applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Anthanthrene-Based Materials for Organic Photovoltaic Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of anthanthrene-based materials in the fabrication of organic photovoltaic cells (OPVs). This compound, a polycyclic aromatic hydrocarbon, serves as a promising electron-donating core for organic semiconductor materials due to its extended π-conjugation, which facilitates efficient light absorption and charge transport. This guide covers the synthesis of a representative this compound derivative, the fabrication of OPV devices, and the characterization techniques used to evaluate their performance.
Data Presentation: Performance of this compound-Based OPVs
The performance of OPV devices is quantified by several key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes the performance of a thiophene-appended this compound derivative as the donor material in a bulk heterojunction (BHJ) OPV with[1][1]-phenyl-C61-butyric acid methyl ester (PC61BM) as the acceptor.[2]
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Thiophene-appended this compound | PC61BM | 2.4 | 0.77 | Not Reported | 59 |
Experimental Protocols
Synthesis of Thiophene-Appended this compound Donor Material
This protocol is a representative example for the synthesis of a thiophene-appended this compound derivative, adapted from procedures for similar polycyclic aromatic hydrocarbon-based materials.
Materials:
-
Dibromothis compound
-
2-hexylthiophene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvents (e.g., Toluene, THF)
-
Organometallic reagent (e.g., n-Butyllithium or Grignard reagent)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Functionalization of Thiophene:
-
Dissolve 2-hexylthiophene in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-Butyllithium and stir for 1 hour to form the lithiated thiophene species.
-
-
Stille or Suzuki Coupling Reaction:
-
In a separate flask, dissolve dibromothis compound and the palladium catalyst in anhydrous toluene under an inert atmosphere.
-
Add the prepared lithiated thiophene solution to the this compound solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the organic phase with a suitable solvent (e.g., dichloromethane or chloroform).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient).
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Fabrication of this compound:PCBM Bulk Heterojunction OPVs
This protocol describes the fabrication of a standard architecture OPV device using a blend of a thiophene-appended this compound donor and a PC61BM acceptor.
Device Architecture: ITO / PEDOT:PSS / this compound-derivative:PC61BM / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Thiophene-appended this compound donor material
-
Chlorobenzene (or other suitable organic solvent)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the surface wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the this compound derivative and PC61BM in chlorobenzene. A typical starting concentration is 10 mg/mL for the donor, with varying donor:acceptor weight ratios (e.g., 1:1, 1:2).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve a desired film thickness (typically 80-120 nm).
-
Anneal the active layer at a temperature optimized for the specific material blend (e.g., 80-120 °C) for a set duration (e.g., 10 minutes) to improve morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of LiF (approximately 1 nm) followed by a thicker layer of Al (approximately 100 nm) at a high vacuum (e.g., < 10⁻⁶ Torr).
-
Characterization of OPV Devices
a) Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²) as the light source.
-
Measure the J-V characteristics of the device using a source measure unit.
-
From the J-V curve, extract the key performance parameters: PCE, Voc, Jsc, and FF.
b) External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system with a monochromatic light source and a lock-in amplifier.
-
Measure the ratio of collected charge carriers to incident photons at different wavelengths.
-
The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
c) Atomic Force Microscopy (AFM):
-
Characterize the surface morphology of the active layer blend film to understand the phase separation and domain sizes of the donor and acceptor materials.
Visualizations
Caption: Experimental workflow for this compound-based OPVs.
Caption: OPV device architecture.
Caption: Energy level diagram of the donor-acceptor interface.
References
Spectroscopic Analysis Techniques for Anthanthrene Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthanthrene (C₂₂H₁₂), a polycyclic aromatic hydrocarbon (PAH), is a subject of significant interest in materials science and environmental research due to its unique photophysical properties and its presence as an environmental pollutant. Accurate characterization of this compound is crucial for understanding its behavior and potential applications. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, focusing on techniques such as UV-Vis, Fluorescence, FT-IR, Raman, NMR spectroscopy, and Mass Spectrometry.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in conjugated systems like this compound. The absorption spectrum is characterized by sharp, well-resolved vibronic bands.
Data Presentation
| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| o-difluorobenzene | 315, 368, 388, 410, 434 | Data not available | [1] |
| Cyclohexane | 432 | Data not available | [2] |
Experimental Protocol
Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its absorption maxima (λmax).
Materials:
-
This compound standard
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or o-difluorobenzene)[1][3]
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M). From the stock solution, prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200 - 600 nm).
-
Set the scan speed and data interval.
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the path length and concentration are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Logical Workflow for UV-Vis Spectroscopy
Caption: Jablonski diagram illustrating the fluorescence process.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, FT-IR and Raman, are powerful for identifying the functional groups and fingerprinting the molecular structure of this compound.
Data Presentation
Calculated Harmonic Vibrational Frequencies for Neutral this compound
| Mode Number | Frequency (cm⁻¹) | Intensity (km mol⁻¹) |
| 1 | 65 | 0.4 |
| 2 | 96 | 0.5 |
| 3 | 160 | 0.0 |
| 4 | 183 | 5.5 |
| 5 | 198 | 0.0 |
| 6 | 262 | 2.1 |
| 7 | 281 | 0.0 |
| 8 | 286 | 0.1 |
| 9 | 310 | 0.3 |
| 10 | 339 | 0.0 |
| 11 | 383 | 0.0 |
| 12 | 390 | 0.0 |
| 13 | 448 | 0.0 |
| 14 | 467 | 4.3 |
| 15 | 484 | 2.1 |
| 16 | 498 | 1.7 |
| 17 | 502 | 0.0 |
| 18 | 518 | 0.0 |
| 19 | 521 | 0.0 |
| 20 | 543 | 3.9 |
| 21 | 548 | 0.0 |
| 22 | 555 | 1.5 |
| 23 | 564 | 1.5 |
| 24 | 602 | 1.7 |
| 25 | 637 | 0.0 |
| 26 | 652 | 0.0 |
| 27 | 687 | 10.7 |
| 28 | 690 | 0.0 |
| 29 | 735 | 1.9 |
| 30 | 753 | 0.0 |
| 31 | 753 | 0.0 |
| 32 | 754 | 41.7 |
| 33 | 761 | 1.3 |
| 34 | 790 | 4.0 |
| 35 | 797 | 0.0 |
| 36 | 808 | 34.8 |
| 37 | 819 | 0.0 |
| 38 | 828 | 0.0 |
Note: This data is based on scaled harmonic vibrational frequencies and may differ from experimental values.
Experimental Protocols
FT-IR Spectroscopy (KBr Pellet Method)
Objective: To obtain the FT-IR spectrum of solid this compound.
Materials:
-
This compound (solid)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained. [4] * Transfer the powder to a pellet die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet. [4]2. Instrument Setup:
-
Turn on the FT-IR spectrometer and allow it to purge with dry air or nitrogen.
-
Set the desired spectral range (e.g., 4000 - 400 cm⁻¹) and number of scans.
-
-
Background Measurement: Place an empty pellet holder in the sample compartment and collect a background spectrum.
-
Sample Measurement: Place the KBr pellet containing this compound in the sample holder and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic vibrational bands.
Raman Spectroscopy
Objective: To obtain the Raman spectrum of this compound.
Materials:
-
This compound (solid crystalline or powder)
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm)
-
Microscope for sample positioning
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample on a microscope slide.
-
Instrument Setup:
-
Turn on the Raman spectrometer and laser source.
-
Select the laser excitation wavelength and power. A lower power may be necessary to avoid sample fluorescence or degradation.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Data Acquisition:
-
Focus the laser on the sample using the microscope.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 3200 cm⁻¹). Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform baseline correction and cosmic ray removal if necessary.
-
Identify the Raman shifts of the vibrational modes.
-
Experimental Workflow for Vibrational Spectroscopy
Caption: Workflows for FT-IR and Raman analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation
¹H and ¹³C NMR of an this compound Derivative
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 10.26 (s, 2H), 9.15 (d, J = 8.3 Hz, 2H), 8.87 (d, J = 9.4 Hz, 2H), 8.80 (d, J = 9.5 Hz, 2H), 8.69 (d, J = 8.0 Hz, 2H), 7.91 – 7.83 (m, 2H), 7.80 (t, J = 7.4 Hz, 2H) |
| ¹³C | 133.98, 132.59, 130.93, 129.10, 128.65, 128.44, 127.39, 127.23, 127.05, 126.91, 123.16, 121.97, 120.84, 120.17, 119.46, 117.34, 117.14, 104.83, 104.59, 104.48, 104.23 |
Note: The provided data is for a derivative of this compound and chemical shifts for the parent this compound may vary. Aromatic protons typically resonate between 6.5 and 8.5 ppm in ¹H NMR, while aromatic carbons appear between 120 and 150 ppm in ¹³C NMR.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (proton-decoupled).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).
-
Logical Relationship in NMR Signal Generation
Caption: The process of generating an NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis.
Data Presentation
GC-MS Data for this compound
[6]| m/z | Relative Intensity | Possible Fragment | | :--- | :--- | :--- | | 276 | 49.86 | [M]⁺ (Molecular Ion) | | 277 | 99.99 | [M+H]⁺ or ¹³C isotope of M⁺ | | 278 | 24.89 | [M+2H]⁺ or ¹³C₂ isotope of M⁺ | | 274 | Data not available | [M-2H]⁺ | | 136 | Data not available | Doubly charged molecular ion [M]²⁺ or fragment |
Experimental Protocol (GC-MS)
Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.
Materials:
-
This compound standard
-
High-purity solvent (e.g., hexane, dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for PAH analysis (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1-10 µg/mL).
-
Instrument Setup:
-
Set the GC oven temperature program to effectively separate this compound from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature (e.g., 100°C to 300°C at 10°C/min).
-
Set the injector temperature (e.g., 280°C) and transfer line temperature (e.g., 290°C).
-
Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV), mass range (e.g., m/z 50-500), and scan speed.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the this compound peak.
-
Identify the molecular ion peak ([M]⁺) and any significant fragment ions.
-
Propose a fragmentation pathway based on the observed fragments. The high stability of the aromatic system means that the molecular ion is typically the most abundant peak (base peak).
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for Thin-Film Deposition of Anthanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the thin-film deposition of anthanthrene derivatives, a class of polycyclic aromatic hydrocarbons with significant potential in organic electronics. The protocols outlined below are based on established methodologies for related anthracene and anthanthrone compounds and are intended to serve as a comprehensive guide for fabricating high-quality thin films for applications such as organic field-effect transistors (OFETs).
Overview of this compound Derivatives in Organic Electronics
This compound and its derivatives are promising materials for organic electronics due to their extended π-conjugated system, which facilitates charge transport.[1] These molecules can be functionalized to tune their electronic properties and solubility, making them adaptable for various deposition techniques. Anthanthrone-based polymers, for instance, have demonstrated p-type semiconductor behavior in OFETs.[1]
Thin-Film Deposition Techniques
The performance of electronic devices based on this compound derivatives is critically dependent on the morphology and crystalline quality of the thin film. The choice of deposition technique plays a pivotal role in controlling these parameters. The most common methods include vacuum thermal evaporation and solution-based techniques like spin coating and solution shearing.
Vacuum Thermal Evaporation (VTE)
Vacuum thermal evaporation is a widely used technique for depositing highly ordered thin films of organic semiconductors.[2] This method involves heating the material in a high vacuum environment, allowing it to sublime and then condense onto a substrate.
Key Advantages:
-
High Purity Films: The high vacuum minimizes contamination.
-
Precise Thickness Control: Film thickness can be controlled with high precision.
-
Ordered Molecular Packing: Can lead to highly crystalline films with good charge transport properties.
Solution-Based Deposition
Solution-based techniques offer the advantages of low cost, scalability, and compatibility with large-area and flexible substrates. The solubility of this compound derivatives can be enhanced by chemical functionalization.
Spin coating is a rapid and straightforward method for producing uniform thin films from solution. It involves depositing a solution of the this compound derivative onto a spinning substrate.
Key Advantages:
-
Simplicity and Speed: A quick and easy method for film deposition.
-
Uniformity: Can produce films with uniform thickness over large areas.
Solution shearing is a technique that can produce highly crystalline and aligned thin films, leading to improved charge carrier mobility. It involves shearing a solution of the organic semiconductor between a moving blade and a heated substrate.
Key Advantages:
-
High Crystallinity: Promotes the growth of large, well-aligned crystalline domains.
-
Anisotropic Properties: Can induce preferential molecular orientation, leading to anisotropic charge transport.
Quantitative Data Summary
The following table summarizes the performance of OFETs based on this compound-related derivatives deposited using various techniques. It is important to note that the performance is highly dependent on the specific molecular structure, device architecture, and processing conditions.
| Derivative Class | Deposition Method | Substrate Temperature (°C) | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Anthanthrone Polymers | Solution-based | Not Specified | 10⁻⁴ - 10⁻³ | Not Specified | [1] |
| Anthracene Derivative | Solution-processed | Not Specified | 3.74 x 10⁻⁴ | 5.05 x 10⁴ | [3] |
| Anthracene | Vacuum Evaporation | Not Specified | 5.76 x 10⁻² | Not Specified | [2] |
Experimental Protocols
The following are detailed protocols for the thin-film deposition of this compound derivatives. These should be considered as starting points and may require optimization for specific molecules and applications.
Protocol 1: Vacuum Thermal Evaporation
This protocol is based on general procedures for vacuum deposition of organic semiconductors.
Materials and Equipment:
-
High-vacuum deposition system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate heater
-
Crucible (e.g., tungsten, tantalum, or alumina)
-
This compound derivative powder
-
Substrates (e.g., Si/SiO₂, glass)
-
Solvents for substrate cleaning (acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Clean the substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Optional: Treat the substrate surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve film growth.
-
-
Deposition:
-
Load the this compound derivative into the crucible and place it in the evaporation chamber.
-
Mount the cleaned substrates in the substrate holder.
-
Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Heat the substrate to the desired temperature (e.g., room temperature to 150 °C).
-
Slowly heat the crucible until the this compound derivative starts to sublime.
-
Monitor the deposition rate and thickness using the QCM. A typical deposition rate is 0.1-1 Å/s.
-
Deposit a film of the desired thickness (e.g., 30-100 nm).
-
Cool down the substrate and the source before venting the chamber.
-
-
Post-Deposition Annealing (Optional):
-
Anneal the deposited film in a vacuum or inert atmosphere at a temperature below the material's decomposition temperature to improve crystallinity.
-
Protocol 2: Spin Coating
This protocol provides a general guideline for the solution-based deposition of soluble this compound derivatives.
Materials and Equipment:
-
Spin coater
-
Hotplate
-
Soluble this compound derivative
-
High-purity organic solvent (e.g., chloroform, toluene, chlorobenzene)
-
Substrates (e.g., Si/SiO₂, glass)
-
Solvents for substrate cleaning
Procedure:
-
Solution Preparation:
-
Dissolve the this compound derivative in a suitable solvent to a desired concentration (e.g., 5-20 mg/mL). Gentle heating or sonication may be required to aid dissolution.
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates as described in Protocol 4.1.
-
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution concentration, solvent volatility, and spin speed.
-
-
Solvent Annealing/Drying:
-
Transfer the coated substrate to a hotplate and anneal at a moderate temperature (e.g., 60-120 °C) to remove residual solvent and potentially improve film morphology.
-
Protocol 3: Solution Shearing
This protocol is for advanced users aiming for highly crystalline films.
Materials and Equipment:
-
Solution shearing setup (with a movable blade and a heated substrate stage)
-
Syringe pump
-
Soluble this compound derivative and solvent
-
Substrates and cleaning solvents
Procedure:
-
Setup and Preparation:
-
Prepare the this compound derivative solution as described in Protocol 4.2.
-
Clean and mount the substrate on the heated stage.
-
Set the substrate temperature to the desired value (e.g., 60-120 °C).
-
-
Deposition:
-
Position the shearing blade at a small angle and a specific gap (e.g., 50-200 µm) above the substrate.
-
Use a syringe pump to dispense the solution at a constant rate at the edge of the blade.
-
Move the blade across the substrate at a controlled speed (e.g., 0.1-1 mm/s). The solvent evaporates at the meniscus, leaving a crystalline film.
-
-
Post-Deposition Treatment:
-
The film may be further annealed on the hotplate to improve crystallinity.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described deposition techniques.
Caption: Workflow for Vacuum Thermal Evaporation.
Caption: Workflow for Spin Coating Deposition.
Caption: Workflow for Solution Shearing Deposition.
Conclusion
The successful deposition of high-quality thin films of this compound derivatives is a critical step in the fabrication of high-performance organic electronic devices. The choice of deposition method and the fine-tuning of process parameters are essential for controlling the film's morphology and, consequently, its electronic properties. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this promising class of organic semiconductors. Further optimization will be necessary to achieve the best performance for specific this compound derivatives and device architectures.
References
Anthanthrene Derivatives: Advanced Materials for Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers
Anthanthrene, a polycyclic aromatic hydrocarbon, and its derivatives are emerging as a promising class of materials for high-performance Organic Light-Emitting Diodes (OLEDs). Their rigid, planar structure and extended π-conjugation offer unique photophysical properties, leading to applications as stable, efficient emitters in both the visible and near-infrared (NIR) regions. These notes provide an overview of their applications, performance data, and detailed protocols for their synthesis and device fabrication.
Core Applications of this compound Derivatives in OLEDs
This compound derivatives have been successfully utilized as:
-
Blue Emitters: Phenyl- and tolyl-substituted anthanthrenes exhibit strong blue fluorescence with high stability, making them suitable for display and lighting applications.
-
Near-Infrared (NIR) Emitters: π-extended, dibenzannulated this compound derivatives have been shown to emit light in the NIR region (around 800 nm), a critical wavelength range for applications in night-vision displays, optical communications, and biomedical sensing.
Currently, the use of this compound derivatives as host materials or in Thermally Activated Delayed Fluorescence (TADF) applications is not well-documented in publicly available literature. The primary focus of current research is on their role as emissive dopants.
Performance of this compound-Based OLEDs
The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure and the device architecture. Below is a summary of reported performance data for notable this compound derivatives.
Blue Emitting OLEDs
| Derivative Name | Role | Max. Efficiency | CIE Coordinates (x, y) |
| 4,6,10,12-Tetra(p-tert-butylphenyl)this compound | Emissive Dopant | 3.0 cd/A | (0.13, 0.25) |
Table 1: Performance of a blue OLED using a p-tert-butylphenyl substituted this compound derivative as the emissive dopant.[1][2]
Near-Infrared (NIR) Emitting OLEDs
| Derivative Name | Role | Max. EQE (%) | Emission Peak (nm) |
| Dibenzannulated[2][3]peri-acenoacene | Emissive Layer | 0.6% | 800 |
Table 2: Performance of a near-infrared OLED employing a π-extended this compound derivative.[3][4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key this compound precursors and the fabrication of OLED devices.
Protocol 1: Synthesis of 4,10-Dibromo-6,12-bis(triisopropylsilylethynyl)this compound
This protocol outlines the synthesis of a key intermediate used in the preparation of π-extended this compound derivatives for NIR applications, starting from the commercially available dye 4,10-dibromoanthanthrone (Vat Orange 3).
Step 1: Reduction of 4,10-dibromoanthanthrone
-
To a suspension of 4,10-dibromoanthanthrone in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as sodium borohydride (NaBH₄).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purify the crude product by column chromatography on silica gel to yield the reduced this compound precursor.
Step 2: Silylethynylation of the this compound Core
-
Dissolve the product from Step 1 in a suitable solvent system, such as a mixture of toluene and triethylamine (Et₃N), under an inert atmosphere.
-
Add (triisopropylsilyl)acetylene to the solution.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, such as CuI (Sonogashira coupling conditions).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting solid by column chromatography on silica gel to obtain 4,10-dibromo-6,12-bis(triisopropylsilylethynyl)this compound.
Caption: Synthetic workflow for the this compound precursor.
Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation
This protocol describes a general method for the fabrication of a multilayer OLED using an this compound derivative as the emissive material.
Step 1: Substrate Preparation
-
Begin with pre-patterned indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of dry nitrogen and then bake them in an oven at 120 °C for at least 30 minutes to remove residual moisture.
-
Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-15 minutes to improve the work function and enhance hole injection.
Step 2: Deposition of Organic and Metal Layers
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber with a base pressure below 5 x 10⁻⁶ Torr.
-
Deposit the organic and metal layers sequentially without breaking the vacuum. The deposition rate and thickness should be monitored in situ using a quartz crystal microbalance. A typical device structure is as follows:
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 5-10 nm) of a suitable HIL material, such as molybdenum trioxide (MoO₃).
-
Hole Transport Layer (HTL): Deposit a layer (e.g., 30-50 nm) of a hole-transporting material like NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).
-
Emissive Layer (EML): Co-evaporate the this compound derivative with a host material. The doping concentration of the this compound derivative is a critical parameter and typically ranges from 1% to 10% by weight. The thickness of the EML is generally around 20-40 nm.
-
Electron Transport Layer (ETL): Deposit a layer (e.g., 20-40 nm) of an electron-transporting material, such as Alq₃ (tris(8-hydroxyquinolinato)aluminium).
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 0.5-1 nm) of a material with a low work function, such as lithium fluoride (LiF), to facilitate electron injection.
-
Cathode: Deposit a metal cathode (e.g., 100 nm of aluminum) through a shadow mask to define the active area of the pixels.
-
Step 3: Encapsulation
-
Transfer the completed devices to an inert-atmosphere glovebox (e.g., nitrogen or argon) without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy resin and a glass coverslip to prevent degradation.
Caption: General workflow for OLED fabrication.
Signaling Pathways and Device Physics
The operation of an OLED is based on the radiative recombination of excitons within the emissive layer. The this compound derivative, when used as an emissive dopant, traps these excitons and allows for their efficient conversion into light.
Caption: Key processes in an this compound-doped OLED.
These protocols and notes provide a foundational understanding for the application of this compound derivatives in OLEDs. Further optimization of molecular design, device architecture, and fabrication parameters will be crucial for advancing the performance and realizing the full potential of this exciting class of materials.
References
Application Notes and Protocols for the Functionalization of the Anthanthrene Core for New Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of the anthanthrene core, a promising polycyclic aromatic hydrocarbon (PAH), for the development of novel materials for organic electronics. Detailed protocols for synthesis, device fabrication, and characterization are provided to guide researchers in this exciting field.
Introduction to this compound and its Derivatives
This compound is a large PAH that has garnered significant interest for its tunable bandgap, planar geometry, and ease of functionalization, making it an excellent building block for organic electronics applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The commercially available 4,10-dibromoanthanthrone (Vat Orange 3) serves as a common and versatile starting material for the synthesis of a wide array of this compound-based semiconductors.[1] Functionalization at the 4, 6, 10, and 12 positions of the this compound core allows for the fine-tuning of its electronic and optical properties.
Key Functionalization Strategies
The properties of this compound-based materials can be tailored through various functionalization strategies, primarily involving palladium-catalyzed cross-coupling reactions. These methods enable the introduction of a diverse range of functional groups, including electron-donating and electron-withdrawing moieties, to modulate the HOMO and LUMO energy levels, bandgap, and charge transport characteristics of the resulting materials.
A common precursor for many functionalized this compound derivatives is 4,10-dibromoanthanthrone. This compound can be synthesized from 8,8'-dicarboxy-1,1'-binaphthyl through cyclization in sulfuric acid monohydrate followed by bromination.[2]
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound-based materials.
Experimental Protocols
The following are detailed protocols for key experiments in the functionalization of the this compound core.
Protocol 1: Synthesis of 4,10-Dibromoanthanthrone
This protocol is adapted from Fiat Final Report 1313 Vol. II.[2]
Materials:
-
8,8'-dicarboxy-1,1'-binaphthyl
-
Sulfuric acid monohydrate
-
Bromine
-
Water
Procedure:
-
Cyclization: 8,8'-dicarboxy-1,1'-binaphthyl is cyclized in sulfuric acid monohydrate to yield anthanthrone.
-
Bromination: The resulting anthanthrone is then brominated.
-
Precipitation: The 4,10-dibromoanthanthrone is precipitated as the oxonium sulfate by the addition of small quantities of water.
-
Isolation and Hydrolysis: The precipitate is isolated and then hydrolyzed to produce the crude 4,10-dibromoanthanthrone pigment.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4,10-Dibromoanthanthrone Derivatives
This protocol describes a general procedure for the Suzuki-Miyaura coupling to introduce aryl groups at the 4 and 10 positions.
Materials:
-
4,10-dibromoanthanthrone derivative (e.g., 4,10-dibromo-6,12-bis(triisopropylsilylethynyl)this compound)
-
Arylboronic acid (e.g., 2-formylbenzeneboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Ba(OH)₂·H₂O)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
In a reaction vessel, combine the 4,10-dibromoanthanthrone derivative (1 equivalent), the arylboronic acid (2.1 equivalents), and the base (4 equivalents).
-
Thoroughly degas the mixture by purging with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst (0.0005 equivalents) to the degassed mixture.
-
Heat the reaction mixture at 80°C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic phase with 10% hydrochloric acid, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
This protocol provides a general procedure for the Sonogashira coupling reaction.
Materials:
-
Aryl halide (1 equivalent)
-
Terminal alkyne (1 equivalent)
-
Palladium/Copper catalyst (e.g., Pd/CuFe₂O₄, 3 mol%)
-
Base (e.g., K₂CO₃, 4 equivalents)
-
Solvent (e.g., Ethanol)
Procedure:
-
Combine the aryl halide, terminal alkyne, catalyst, and base in a suitable reaction vessel.
-
Add the solvent and reflux the mixture at 70°C, stirring aerobically.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate and deionized water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent in a rotary evaporator.[4]
Application in Organic Electronic Devices
Functionalized this compound derivatives have shown great promise in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
This compound-based materials have been successfully employed as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the nature of the functional groups attached to the this compound core.
OFET Fabrication Protocol (Top-Contact, Bottom-Gate):
-
Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown SiO₂ layer (e.g., 200 nm) as the gate and gate dielectric, respectively.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - ODTS) to improve the interface for semiconductor deposition.
-
Semiconductor Deposition: Deposit the this compound derivative onto the treated substrate via thermal evaporation or spin coating from a suitable solvent.
-
Electrode Deposition: Evaporate the source and drain electrodes (e.g., Gold) through a shadow mask onto the semiconductor layer.[5][6]
Organic Photovoltaics (OPVs)
This compound derivatives can function as either donor or acceptor materials in the active layer of OPVs. The power conversion efficiency (PCE) of these devices is influenced by the energy level alignment and morphology of the donor-acceptor blend.
OPV Fabrication Protocol (Bulk Heterojunction):
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate.
-
Hole Transport Layer (HTL): Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Active Layer: Prepare a blend solution of the this compound derivative (donor or acceptor) and a suitable partner material (e.g., PC₇₁BM) in a solvent like chlorobenzene with an additive such as 1,8-diiodooctane (DIO). Spin-coat the blend onto the HTL.[7]
-
Electron Transport Layer (ETL) and Cathode: Deposit an ETL (e.g., LiF) and a metal cathode (e.g., Al) via thermal evaporation.
Data Presentation: Performance of Functionalized this compound Derivatives
The following tables summarize the key performance parameters of various functionalized this compound derivatives in OFETs and OPVs.
Table 1: Performance of this compound-Based Organic Field-Effect Transistors (OFETs)
| This compound Derivative | Functional Groups | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Reference |
| TIPS-modified[8][9]peri-acenoacene | Triisopropylsilyl (TIPS) | up to 1.0 | - | [1] |
| AnE-PVstat | Anthracene-based polymer | - | ~6x higher than hole mobility | [8] |
| C60-based OFET | Fullerene derivative | - | - | [10] |
| Rubrene single-crystal OFET | - | ~8 | - | [11] |
Table 2: Performance of this compound-Based Organic Photovoltaics (OPVs)
| Donor:Acceptor Blend | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| This compound-based polymer:PCBM | - | - | - | > 4.0 | [2] |
| This compound Dyes (D1-D4) in DSSCs | - | - | - | - | [9] |
| Small molecule donor:Fullerene | 0.808 | 15.39 | 35.6 | 4.42 | [12] |
| Perylene Diimide:Fullerene | - | - | - | - | [13] |
Characterization of this compound-Based Materials
A suite of characterization techniques is essential to understand the structure-property relationships of newly synthesized this compound derivatives.
Table 3: Key Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of structure. |
| UV-Visible (UV-Vis) Spectroscopy | Investigation of optical properties, including absorption and bandgap.[1] |
| Photoluminescence (PL) Spectroscopy | Study of emission properties and excited state dynamics. |
| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels and electrochemical stability.[1] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. |
| Differential Scanning Calorimetry (DSC) | Identification of phase transitions. |
| X-ray Diffraction (XRD) | Analysis of crystalline structure and molecular packing in thin films. |
| Atomic Force Microscopy (AFM) | Characterization of thin-film morphology and surface roughness. |
| Scanning Electron Microscopy (SEM) | Imaging of the microstructure and morphology of materials.[14] |
Diagram: Characterization Workflow
Caption: A typical workflow for the characterization of new this compound-based materials.
By following these protocols and utilizing the provided data as a benchmark, researchers can effectively explore the vast potential of the this compound core for the development of next-generation organic electronic materials.
References
- 1. Dibenzannulated peri -acenoacenes from this compound derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02898D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijnc.ir [ijnc.ir]
- 5. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : Ph-BTBT-10 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical investigation of this compound-based dyes in dye‐sensitized solar cell applications: Effect of nature of alkyl-substitutions and number of anchoring groups - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. Joule-Heating Annealing to Increase Organic Solar Cells Performance: A Comparative Study [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Characterization of Anthanthrene-Based Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest as organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their rigid, planar structure and extended π-conjugation lead to desirable charge transport properties. A thorough electrochemical characterization is paramount to understanding their electronic structure, charge carrier mobility, and stability, which are critical parameters for device performance and longevity.
These application notes provide a detailed overview of the key electrochemical techniques used to characterize this compound-based semiconductors. We present standardized protocols for cyclic voltammetry (CV), spectroelectrochemistry, and electrochemical stability testing, along with guidelines for data interpretation and presentation.
Data Presentation: Electrochemical Properties of this compound Derivatives
The following table summarizes key electrochemical parameters for a selection of this compound-based semiconductors, providing a comparative overview of their electronic properties. These parameters are crucial for designing and optimizing organic electronic devices.
| Compound | R1 | R2 | V red (V) | V ox (V) | E g (eV) | E HOMO (eV) | E LUMO (eV) | Reference |
| 2a | H | H | -1.42 | 0.21 | 1.63 | -5.01 | -3.38 | [1] |
| 2b | O(CH2)7CH3 | H | -1.65 | 0.22 | 1.86 | -5.02 | -3.15 | [1] |
| 2c | H | Mes | N/A | 0.26 | 1.95 | -5.06 | -3.11 | [1] |
| 2d | O(CH2)7CH3 | Mes | -1.68 | 0.28 | 1.96 | -5.08 | -3.12 | [1] |
Table 1: Electrochemical properties of selected dibenzannulated peri-acenoacenes derived from this compound. [1] Potentials are reported versus the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Experimental Protocols
Cyclic Voltammetry (CV) for Determination of HOMO and LUMO Energy Levels
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of molecules and estimate their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2]
Objective: To determine the oxidation and reduction potentials of this compound-based semiconductors and calculate their HOMO and LUMO energy levels.
Materials:
-
Working Electrode: Glassy carbon electrode or platinum button electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO3) electrode
-
Counter Electrode: Platinum wire or mesh
-
Electrochemical Cell: A three-electrode cell gastight cell
-
Potentiostat
-
Inert Gas: High-purity argon or nitrogen
-
Solvent: Anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), 0.1 M concentration
-
Analyte: this compound-based semiconductor (typically 1-5 mM)
-
Internal Standard: Ferrocene (Fc)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Dissolve the this compound-based semiconductor in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Prepare a separate solution of ferrocene in the electrolyte solution for use as an internal standard.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.[2]
-
Connect the electrodes to the potentiostat.
-
Record a background CV of the electrolyte solution to ensure no interfering redox processes are present in the potential window of interest.
-
Add the analyte and record the cyclic voltammogram. Scan the potential from an initial value where no reaction occurs, towards a potential where oxidation or reduction takes place, and then reverse the scan. A typical scan rate is 50-100 mV/s.
-
After recording the CV of the analyte, add a small amount of ferrocene to the solution and record the CV again. The ferrocene peak will serve as an internal reference.
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the cyclic voltammogram. The onset potentials are determined by finding the intersection of the tangent to the rising current of the redox wave and the baseline current.
-
Reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) couple. The half-wave potential of the Fc/Fc+ couple is taken as 0 V vs Fc/Fc+.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations[3][4][5]:
-
E_HOMO (eV) = -[E_ox^onset (vs Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red^onset (vs Fc/Fc+) + 4.8]
Note: The value of 4.8 eV corresponds to the energy level of the Fc/Fc+ redox couple relative to the vacuum level. This value can vary slightly depending on the experimental conditions and the reference electrode used.
-
-
The electrochemical band gap (E_g^ec) can be calculated as the difference between the HOMO and LUMO levels:
-
E_g^ec (eV) = E_LUMO - E_HOMO
-
Cyclic Voltammetry Experimental Workflow
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical control with spectroscopic measurements to provide simultaneous information about the changes in the electronic absorption spectrum of a molecule as a function of its oxidation state.
Objective: To observe the spectral changes of an this compound-based semiconductor upon electrochemical oxidation and reduction, providing insights into the nature of the charge carriers (polarons, bipolarons).
Materials:
-
Spectroelectrochemical cell (e.g., a thin-layer cell with an optically transparent electrode)
-
Optically Transparent Electrode (OTE): Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass
-
Reference and Counter Electrodes (as in CV)
-
Potentiostat
-
UV-Vis-NIR Spectrometer with a fiber optic probe
-
Thin film of the this compound-based semiconductor deposited on the OTE
Procedure:
-
Sample Preparation:
-
Deposit a thin film of the this compound-based semiconductor onto the OTE by a suitable method (e.g., spin-coating, drop-casting, or thermal evaporation).
-
The film should be thin enough to be optically transparent but thick enough to give a good electrochemical signal.
-
-
Experimental Setup:
-
Assemble the spectroelectrochemical cell with the OTE as the working electrode, a reference electrode, and a counter electrode.
-
Fill the cell with the electrolyte solution (0.1 M supporting electrolyte in an appropriate solvent).
-
Position the cell in the light path of the spectrometer.
-
-
Measurement:
-
Record the initial absorption spectrum of the neutral film at the open-circuit potential.
-
Apply a series of potentials to the working electrode, stepping the potential to values where oxidation or reduction occurs.
-
At each potential step, allow the system to reach a steady state and then record the absorption spectrum.
-
Monitor the appearance of new absorption bands, typically at lower energies (in the near-infrared region), which correspond to the formation of charged species.
-
Data Analysis:
-
Plot the absorbance spectra at different applied potentials.
-
Analyze the growth of new absorption bands as a function of potential. The appearance of new bands can be correlated with the formation of radical cations (polarons) and dications (bipolarons).
-
The spectroelectrochemical data can be used to confirm the redox processes observed in the cyclic voltammogram.
Spectroelectrochemistry Experimental Workflow
Electrochemical Stability Testing
The electrochemical stability of an organic semiconductor is crucial for the long-term operational stability of electronic devices.[2][6]
Objective: To assess the stability of an this compound-based semiconductor under repeated electrochemical cycling.
Procedure:
-
Multi-Cycle Voltammetry:
-
Using the same setup as for the CV experiment, perform multiple (e.g., 50-100) consecutive cyclic voltammograms over the potential range of the first oxidation and/or reduction waves.
-
Monitor the changes in the peak currents and peak potentials with each cycle. A significant decrease in peak current or a shift in peak potential indicates degradation of the material.
-
-
Chronocoulometry or Chronoamperometry:
-
Apply a constant potential at which the material is oxidized or reduced and monitor the current or charge over an extended period.
-
A stable material will exhibit a current that decays according to the Cottrell equation and then reaches a steady state. An unstable material may show a continuous decrease or erratic changes in current.
-
Data Analysis:
-
For multi-cycle voltammetry, plot the peak current of the anodic and cathodic waves as a function of the cycle number. A retention of over 90% of the initial peak current after a significant number of cycles is generally considered good stability.
-
For chronoamperometry, observe the current-time profile for any signs of decay beyond the initial diffusion-limited response.
Factors Influencing Device Stability
Conclusion
The electrochemical characterization techniques outlined in these application notes are essential tools for evaluating the potential of new this compound-based semiconductors for electronic applications. By systematically applying these protocols, researchers can gain a comprehensive understanding of the material's electronic structure, charge transport characteristics, and stability, thereby accelerating the development of next-generation organic electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prezi.com [prezi.com]
- 5. echemi.com [echemi.com]
- 6. Electrochemical Stability Investigations and Drug Toxicity Tests of Electrolyte-Gated Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of anthanthrene derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of anthanthrene derivatives. Due to their planar, polycyclic aromatic structure, anthanthrenes often exhibit poor solubility in aqueous and organic solvents, posing significant challenges for experimental assays and formulation development.[1]
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble?
A1: The low solubility of this compound derivatives stems from their molecular structure. As large, planar polycyclic aromatic hydrocarbons (PAHs), they experience strong intermolecular π-π stacking forces, which cause the molecules to aggregate tightly in the solid state.[2][3] This strong crystal lattice energy makes it difficult for solvent molecules to dislodge and solvate individual molecules.[3] Additionally, their high lipophilicity and lack of polar functional groups lead to very poor solubility in aqueous media.[1]
Q2: I'm observing compound precipitation in my cell culture medium. What can I do?
A2: Compound precipitation in aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound derivatives.[4] Here are immediate troubleshooting steps:
-
Optimize Stock Solution: Ensure your derivative is fully dissolved in a suitable, water-miscible organic solvent, such as DMSO, at a high concentration.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium low, typically below 0.5%, to prevent solvent-induced cytotoxicity and precipitation.[4]
-
Use a Surfactant: Consider incorporating a low concentration of a biocompatible surfactant, such as Tween 80, in your formulation to improve dispersibility.[5]
-
Explore Formulation Strategies: For in vivo or complex in vitro models, advanced formulation strategies like lipid-based delivery systems or cyclodextrin complexes may be necessary.[6][7][8]
Q3: Can I improve solubility by heating the solvent?
A3: Yes, gently heating the solvent-compound mixture can significantly improve solubility by providing the energy needed to overcome the intermolecular forces of the solid crystal.[2] However, exercise caution:
-
Avoid boiling the solvent to prevent evaporation and concentration changes.
-
Be aware that the compound may precipitate out of the solution as it cools.
-
Ensure the this compound derivative is thermally stable at the applied temperature to avoid degradation.
Q4: How does chemical modification impact the solubility of this compound derivatives?
A4: Chemical modification is a powerful strategy to intrinsically improve solubility. The primary goal is to disrupt the planar structure and π-π stacking or to introduce polar groups.[9]
-
Introducing Bulky Side Chains: Attaching bulky or flexible side chains (e.g., alkyl or branched groups) to the this compound core can physically hinder close packing and aggregation, thereby enhancing solubility.[2]
-
Adding Polar Functional Groups: Incorporating polar groups like hydroxyl (-OH), amino (-NH₂), or carboxylic acids (-COOH) can increase polarity and the potential for hydrogen bonding with protic solvents.[10]
-
Copolymerization: For polymeric derivatives, copolymerizing the this compound monomer with a more soluble monomer can improve the overall solubility of the resulting polymer.[2]
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows and protocols to systematically address solubility challenges.
Troubleshooting Workflow for Poor Solubility
If you are encountering solubility issues, the following workflow provides a logical sequence of steps to take, from simple physical methods to more complex formulation strategies.
Data Presentation: Solvent and Structural Effects
The choice of solvent and the molecular structure are primary determinants of solubility. The tables below provide comparative data.
Table 1: Qualitative Solubility of a Generic this compound in Common Organic Solvents
| Solvent | Polarity Index | Typical Solubility | Rationale |
|---|---|---|---|
| Water | 10.2 | Insoluble | This compound is highly non-polar and cannot overcome the strong hydrogen bonding network of water.[1] |
| Methanol | 5.1 | Poor | The polarity of methanol is too high for effective solvation of the large hydrophobic core.[2] |
| Acetone | 4.3 | Sparingly Soluble | Offers a balance of polarity and can dissolve small quantities. |
| Dichloromethane | 3.1 | Moderately Soluble | A common solvent for non-polar to moderately polar organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A good aprotic solvent for dissolving many organic solids, including PAHs.[10] |
| Toluene | 2.4 | Soluble | "Like dissolves like"; the aromatic nature of toluene facilitates dissolution of the this compound core. |
| Chloroform | 4.1 | Soluble | A highly effective solvent for many non-polar and aromatic compounds.[10] |
Table 2: Hypothetical Impact of Side-Chain Modification on Aqueous Solubility
| Compound | Modification | Predicted logP | Predicted Aqueous Solubility (µg/mL) | Rationale for Change |
|---|---|---|---|---|
| This compound | None (Parent) | 6.8 | < 0.01 | High lipophilicity and strong crystal packing lead to extremely low aqueous solubility.[1] |
| Derivative A | 6,12-di(tert-butyl) | 7.5 | ~0.1 | Bulky groups disrupt crystal packing, slightly improving solubility despite increased lipophilicity.[9] |
| Derivative B | 6,12-di(methoxy) | 6.5 | ~1.5 | Addition of polar ether groups increases polarity and potential for H-bonding, improving solubility.[9] |
| Derivative C | 6,12-di(amino) | 6.1 | ~5.0 | Amino groups significantly increase polarity and act as hydrogen bond donors.[10][11] |
| Derivative D | 6,12-di(PEG-ester) | 4.5 | > 100 | Attaching a hydrophilic polymer chain drastically reduces logP and enhances aqueous solubility.[12] |
Note: Data in Table 2 is illustrative and based on established principles of medicinal chemistry. Actual values will vary based on the specific derivative.
Mechanism Visualization: Cyclodextrin Inclusion Complex
Cyclodextrins are a common formulation tool used to enhance the solubility of poorly soluble drugs by forming inclusion complexes.[13][14] The hydrophobic drug molecule is encapsulated within the hydrophobic inner cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.
Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound in a specific solvent system.[15]
Objective: To quantify the maximum concentration of an this compound derivative that can be dissolved in a given solvent at a specific temperature.
Materials:
-
This compound derivative (solid powder)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, Toluene)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge or filtration apparatus (0.22 µm PTFE or equivalent filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated analytical balance
Methodology:
-
Preparation: Add an excess amount of the solid this compound derivative to a vial (enough so that undissolved solid remains at the end).
-
Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours. A 24-hour period is often sufficient, but 48 hours ensures equilibrium is reached for very poorly soluble compounds.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm filter. Note: Avoid filter materials that may bind the compound.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analysis: Analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in units such as mg/mL or µM.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol creates a solid dispersion, where the drug is dispersed within a hydrophilic carrier, often in an amorphous state, to improve dissolution rates.[16][17]
Objective: To enhance the solubility and dissolution rate of an this compound derivative by dispersing it in a polymer matrix.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000)
-
A common solvent that dissolves both the drug and the carrier (e.g., methanol, dichloromethane, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh the this compound derivative and the selected carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components completely in a minimal amount of the common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the inside of the flask.
-
Drying: Scrape the solid material from the flask. To ensure complete removal of residual solvent, place the solid in a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for at least 24 hours or until a constant weight is achieved.
-
Processing: Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Powder X-Ray Diffraction (PXRD) to check for the absence of drug crystals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. imph.purdue.edu [imph.purdue.edu]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Anthracycline Nano-Delivery Systems to Overcome Multiple Drug Resistance: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and optoelectronic properties of 6,12-bis(amino)this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 14. researchgate.net [researchgate.net]
- 15. Perspectives in solubility measurement and interpretation | ADMET and DMPK [pub.iapchem.org]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbpas.com [ijbpas.com]
Technical Support Center: Synthesis of Substituted Anthanthrenes
Welcome to the technical support center for the synthesis of substituted anthanthrenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of this important class of polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of substituted anthanthrenes?
A1: The synthesis of substituted anthanthrenes presents several key challenges that researchers frequently encounter:
-
Poor Solubility: The planar and extended π-system of the anthanthrene core leads to strong intermolecular π-π stacking, resulting in very low solubility in common organic solvents. This complicates reaction setup, monitoring, and especially purification.
-
Regioselectivity: Achieving selective functionalization at specific positions on the this compound core can be difficult. Electrophilic substitution reactions, for instance, may yield mixtures of isomers that are challenging to separate.
-
Harsh Reaction Conditions: Many synthetic routes to the this compound core, such as the Scholl reaction, require harsh conditions like high temperatures and strong Lewis or Brønsted acids. These conditions can be incompatible with sensitive functional groups and may lead to undesired side reactions.
-
Low Yields: Due to the aforementioned challenges, the overall yields of multi-step syntheses of substituted anthanthrenes can be low. Optimizing each step is crucial for obtaining sufficient material for further research and development.
-
Purification: The combination of poor solubility and the formation of closely related byproducts makes the purification of substituted anthanthrenes a significant hurdle. Techniques like column chromatography can be tedious, and sublimation is only suitable for thermally stable compounds.
Q2: How can I improve the solubility of my substituted this compound derivatives?
A2: Improving the solubility of this compound derivatives is a critical step for their practical application. Here are some effective strategies:
-
Introduction of Bulky Substituents: Attaching bulky groups, such as tert-butyl, triisopropylsilyl (TIPS), or long alkyl chains, to the this compound core can disrupt the intermolecular π-π stacking, thereby increasing solubility.
-
Introduction of Flexible Chains: Incorporating flexible chains, like oligo(ethylene glycol) or long alkoxy groups, can also enhance solubility by increasing the conformational entropy of the molecules in solution.
-
Non-planar Geometries: Synthesizing this compound derivatives with a non-planar or twisted geometry can effectively reduce aggregation and improve solubility.
-
Solvent Selection: While challenging, a careful screening of a wide range of solvents, including less common ones like 1,2,4-trichlorobenzene, quinoline, or nitrobenzene, at elevated temperatures may identify a suitable solvent system for your specific derivative.
Q3: What are the common side reactions to watch out for during a Scholl reaction to form the this compound core?
A3: The Scholl reaction, a key method for intramolecular aryl-aryl coupling to form PAHs, is prone to several side reactions:
-
Oligomerization/Polymerization: Intermolecular coupling can compete with the desired intramolecular cyclization, leading to the formation of oligomeric or polymeric materials that are often insoluble and difficult to characterize.
-
Rearrangements: The strongly acidic conditions can cause rearrangement of the carbon skeleton, leading to the formation of undesired isomers.
-
Over-oxidation: The oxidizing agent can lead to the formation of quinones or other oxygenated byproducts, especially if the reaction is not carefully controlled.
-
Halogenation: If chlorinated Lewis acids (e.g., FeCl₃, AlCl₃) are used, chlorination of the aromatic core can occur as a side reaction.
Troubleshooting Guides
Guide 1: Low Yield in the Synthesis of 4,10-Dibromoanthanthrone (Vat Orange 3)
The synthesis of 4,10-dibromoanthanthrone, a key intermediate, often starts from 1,1'-binaphthyl-8,8'-dicarboxylic acid. Low yields in the subsequent cyclization and bromination steps are a common issue.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of anthanthrone after cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid. | Incomplete cyclization due to insufficient acid strength or temperature. | Ensure the use of a strong dehydrating agent like concentrated sulfuric acid or oleum. Optimize the reaction temperature and time; monitor the reaction by TLC until the starting material is consumed. |
| Decomposition of the product at high temperatures. | Gradually increase the temperature and monitor for the onset of decomposition (e.g., charring). | |
| Low yield of 4,10-dibromoanthanthrone during bromination. | Incomplete bromination. | Use a slight excess of the brominating agent (e.g., bromine in sulfuric acid). Ensure adequate reaction time. |
| Formation of over-brominated byproducts. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise at a controlled temperature. | |
| Poor recovery of the product during work-up. | 4,10-dibromoanthanthrone is highly insoluble. Ensure complete precipitation by quenching the reaction mixture in a large volume of cold water. Use filtration and wash thoroughly to remove residual acid. |
Guide 2: Issues with Sonogashira Coupling on a Halogenated this compound Core
Sonogashira coupling is a versatile method for introducing alkynyl substituents onto the this compound skeleton. However, several issues can arise.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or very low conversion. | Inactive catalyst. | Use a freshly prepared palladium catalyst and copper(I) iodide co-catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Poor solubility of the this compound starting material. | Use a high-boiling point solvent such as toluene, xylene, or DMF and perform the reaction at an elevated temperature. | |
| Formation of homocoupled alkyne (Glaser coupling). | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen). |
| Inappropriate ratio of copper to palladium catalyst. | Optimize the catalyst loading; sometimes a lower amount of copper(I) iodide can suppress Glaser coupling. | |
| Dehalogenation of the starting material. | Presence of reducing agents or basic conditions that are too strong. | Use a milder base such as triethylamine or diisopropylethylamine. Ensure the phosphine ligand is not in large excess, as it can sometimes promote dehalogenation. |
| Difficult purification of the product. | Contamination with residual catalyst and homocoupled byproducts. | After aqueous work-up, filter the crude product through a plug of silica gel to remove baseline impurities. Recrystallization from a high-boiling point solvent or sublimation under high vacuum are often necessary for final purification. |
Experimental Protocols
Protocol 1: Synthesis of 4,10-Dibromoanthanthrone (Vat Orange 3)
This protocol is a general guideline for the synthesis of 4,10-dibromoanthanthrone from anthanthrone.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add anthanthrone (1.0 eq).
-
Dissolution: Carefully add concentrated sulfuric acid (e.g., 98%) or oleum (e.g., 20%) with stirring until the anthanthrone is completely dissolved.
-
Bromination: To the stirred solution, add a solution of bromine (2.1 eq) in concentrated sulfuric acid dropwise from the dropping funnel at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Carefully pour the reaction mixture into a large beaker containing ice water. The product will precipitate as a colored solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of ethanol. Dry the solid in a vacuum oven to obtain 4,10-dibromoanthanthrone.
Protocol 2: Sonogashira Coupling of 4,10-Dibromoanthanthrone with Phenylacetylene
This protocol provides a general procedure for the functionalization of 4,10-dibromoanthanthrone.
-
Reaction Setup: To a Schlenk flask, add 4,10-dibromoanthanthrone (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Reagents: Add anhydrous, degassed toluene and triethylamine. To this suspension, add phenylacetylene (2.5 eq).
-
Reaction: Heat the reaction mixture to reflux (e.g., 110 °C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., chloroform) and wash with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel followed by recrystallization from a high-boiling point solvent (e.g., chlorobenzene) to yield 4,10-bis(phenylethynyl)anthanthrone.
Visualizations
Technical Support Center: Degradation of Anthanthrene-Based Devices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthanthrene-based electronic devices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, focusing on the degradation pathways that can affect device performance and longevity.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound-based organic electronic devices?
A1: Based on the chemical structure of this compound, a polycyclic aromatic hydrocarbon (PAH), and the behavior of similar organic materials in electronic devices, the primary degradation pathways are anticipated to be:
-
Photo-oxidation: In the presence of ambient oxygen and light, particularly UV radiation, reactive oxygen species (ROS) can be generated. These ROS can attack the this compound core, leading to the formation of endoperoxides, quinones, and other oxygenated derivatives. This disrupts the π-conjugation of the molecule, creating charge traps and reducing charge carrier mobility.
-
Thermal Degradation: Prolonged exposure to elevated temperatures, which can occur during device operation due to Joule heating, can lead to the breaking of chemical bonds within the this compound molecule or surrounding materials in the device stack. This can result in molecular fragmentation and the formation of volatile byproducts, leading to morphological changes and delamination.
-
Electrochemical Instability: The repeated injection and extraction of charge carriers during device operation can induce electrochemical reactions. For this compound, this could involve irreversible oxidation or reduction, especially in the presence of trace amounts of water or oxygen, leading to the formation of charged ionic species that are often unstable and can further react within the device.
Q2: My this compound-based Organic Field-Effect Transistor (OFET) is showing a rapid decrease in mobility and on/off ratio when tested in ambient air. What is the likely cause?
A2: The rapid performance decline of this compound-based OFETs in ambient air is most likely due to a combination of moisture and oxygen-induced degradation.
-
Moisture: Water molecules can act as charge traps at the semiconductor-dielectric interface, leading to a decrease in charge carrier mobility. They can also facilitate electrochemical degradation reactions.
-
Oxygen: As mentioned in A1, oxygen, especially when combined with light, can lead to the photo-oxidation of the this compound molecules.
To mitigate this, it is crucial to fabricate, store, and test your devices in an inert environment, such as a nitrogen-filled glovebox.
Q3: I am observing a significant drop in the efficiency of my this compound-based Organic Solar Cell (OSC) after a few hours of operation under simulated sunlight. What degradation mechanisms could be at play?
A3: In addition to photo-oxidation, OSCs are susceptible to other degradation pathways under illumination:
-
Morphological Instability: The active layer of an OSC, often a blend of this compound-based donor and an acceptor material, can undergo morphological changes at the nanoscale under illumination and heat. This can lead to phase segregation and a decrease in the interfacial area required for efficient exciton dissociation.
-
Interfacial Layer Degradation: The interfaces between the active layer and the charge transport layers are critical for device performance. Degradation of these interfacial layers, through chemical reactions or inter-diffusion of materials, can lead to increased series resistance and reduced charge extraction efficiency.
Q4: What are some common signs of thermal degradation in this compound-based devices?
A4: Thermal degradation can manifest in several ways:
-
A gradual and irreversible decrease in device performance that is accelerated at higher operating temperatures.
-
Visible changes in the active layer, such as discoloration or the formation of bubbles.
-
Delamination of the electrodes or other layers in the device stack.
-
An increase in the off-current of transistors, indicating the formation of leakage pathways.
Troubleshooting Guides
Issue 1: Rapid Decrease in OFET Performance in Air
| Symptom | Possible Cause | Troubleshooting/Solution |
| Decrease in mobility and on/off ratio. | Photo-oxidation due to exposure to light and oxygen. | Fabricate and encapsulate devices in an inert atmosphere (e.g., nitrogen-filled glovebox). Use UV filters during measurement if possible. |
| Increased off-current. | Trapping of charge carriers by water molecules. | Ensure all solvents and substrates are rigorously dried before use. Consider a thermal annealing step under vacuum to remove residual moisture. |
| Hysteresis in the transfer characteristics. | Mobile ions from moisture or impurities at the dielectric interface. | Use high-purity materials and solvents. Consider surface treatment of the dielectric layer (e.g., with a self-assembled monolayer) to passivate trap states. |
Issue 2: Organic Solar Cell Efficiency Roll-off Under Illumination
| Symptom | Possible Cause | Troubleshooting/Solution |
| Gradual decrease in short-circuit current (Jsc). | Photo-oxidation of the this compound donor material, leading to reduced light absorption. | Encapsulate the device to prevent oxygen and moisture ingress. Incorporate UV-blocking layers in the device stack. |
| Decrease in fill factor (FF). | Increased series resistance due to degradation of interfaces or electrodes. | Optimize the interfacial layers for better stability. Use more stable electrode materials. |
| Burn-in effect (rapid initial efficiency loss). | Morphological relaxation of the active layer blend. | Thermally anneal the active layer after deposition to achieve a more stable morphology before testing. |
Quantitative Data Summary
The following tables present illustrative quantitative data on the degradation of this compound-based devices. Note: This data is hypothetical and intended for educational purposes to demonstrate typical degradation trends.
Table 1: Performance Degradation of an this compound-Based OFET in Ambient Air vs. Inert Atmosphere.
| Parameter | Initial Value | After 24h in Air | After 24h in N2 |
| Mobility (cm²/Vs) | 0.5 | 0.01 | 0.45 |
| On/Off Ratio | 10⁶ | 10³ | 5 x 10⁵ |
| Threshold Voltage (V) | -5 | -15 | -5.5 |
Table 2: Performance Degradation of an this compound-Based OSC under Continuous Illumination (1 sun).
| Parameter | Initial Value | After 10 hours | After 100 hours |
| Power Conversion Efficiency (%) | 8.0 | 6.5 | 3.0 |
| Short-Circuit Current (mA/cm²) | 15.0 | 13.0 | 8.0 |
| Open-Circuit Voltage (V) | 0.85 | 0.82 | 0.75 |
| Fill Factor (%) | 63 | 58 | 50 |
Experimental Protocols
Protocol 1: Fabrication and Testing of this compound-Based OFETs
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Substrate Cleaning: Sequentially sonicate Si/SiO₂ substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
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Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface quality.
-
This compound Deposition: Dissolve the this compound derivative in a suitable organic solvent (e.g., toluene, chlorobenzene) at a concentration of 5 mg/mL. Spin-coat the solution onto the substrate at 2000 rpm for 60 seconds.
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Annealing: Anneal the film at 100°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
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Electrode Deposition: Thermally evaporate gold source and drain electrodes (50 nm) through a shadow mask.
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Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer inside a glovebox.
Protocol 2: Accelerated Aging Test for this compound-Based OSCs
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Initial Characterization: Measure the initial current density-voltage (J-V) characteristics of the encapsulated OSC under a solar simulator (AM 1.5G, 100 mW/cm²).
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Aging Conditions: Place the device in a controlled environment chamber at a constant temperature (e.g., 65°C) and under continuous illumination from the solar simulator.
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Periodic Measurements: At set time intervals (e.g., 1, 5, 10, 24, 50, 100 hours), remove the device from the aging chamber and measure its J-V characteristics at room temperature.
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Data Analysis: Plot the key performance parameters (PCE, Jsc, Voc, FF) as a function of aging time to determine the degradation rate.
Visualizations
Technical Support Center: Optimizing Charge Transport in Anthanthrene Thin Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing charge transport in anthanthrene thin films.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fabrication and characterization of this compound-based organic field-effect transistors (OFETs).
| Issue | Possible Causes | Troubleshooting Steps |
| High OFF-Current / Low ON/OFF Ratio | 1. Impure this compound source material.2. Contamination during fabrication.3. Gate leakage through the dielectric.4. Bulk conductivity of the this compound film. | 1. Purify the this compound material through sublimation or chromatography.2. Ensure all fabrication steps are performed in a clean environment (e.g., glovebox).3. Verify the quality of the dielectric layer; consider using a thicker dielectric or a different material.4. Optimize the film deposition parameters to improve molecular ordering and reduce bulk conduction. |
| Low Carrier Mobility | 1. Poorly ordered crystalline domains in the thin film.2. Presence of grain boundaries acting as charge traps.3. High contact resistance at the source/drain electrodes.4. Interface traps at the semiconductor/dielectric interface. | 1. Optimize the substrate temperature during deposition.2. Perform post-deposition annealing (thermal or solvent vapor) to improve crystallinity.[1][2]3. Use high work function metals (e.g., Au, Pt) for p-type transport and consider using an injection layer.4. Treat the dielectric surface with a self-assembled monolayer (SAM) to reduce traps and improve molecular packing. |
| Large Hysteresis in Transfer Characteristics | 1. Charge trapping at the semiconductor/dielectric interface.2. Mobile ions in the dielectric layer.3. Slow polarization of the dielectric. | 1. Use a high-quality, defect-free dielectric material.2. Consider using a non-polar dielectric like Cytop or Teflon™ AF2400.[3][4]3. Perform measurements in a vacuum or inert atmosphere to minimize the influence of environmental factors. |
| High Contact Resistance | 1. Energy level mismatch between the electrodes and this compound.2. Poor adhesion of the electrodes to the semiconductor film.3. Formation of an injection barrier. | 1. Select electrode materials with work functions that align with the HOMO/LUMO levels of this compound.2. Optimize the deposition conditions for the electrodes to ensure good contact.3. Consider using a contact doping layer to reduce the injection barrier. |
| Poor Film Uniformity and Morphology | 1. Inappropriate deposition rate or substrate temperature.2. Unsuitable solvent for solution-based deposition.3. Substrate surface roughness or contamination. | 1. Systematically vary the deposition rate and substrate temperature to find the optimal conditions.2. For solution processing, choose a solvent that allows for slow evaporation and self-assembly.3. Ensure the substrate is atomically smooth and thoroughly cleaned before deposition. |
Frequently Asked Questions (FAQs)
Q1: What is the typical charge carrier mobility I can expect from this compound thin-film transistors?
A1: The charge carrier mobility of this compound-based OFETs is highly dependent on the molecular structure (derivatization), film morphology, and device architecture. For pristine this compound, mobilities are generally modest. However, with optimized deposition conditions and the use of derivatives, hole mobilities in the range of 10⁻³ to over 1 cm²/Vs have been reported.
Q2: How does the substrate temperature during vacuum deposition affect the performance of this compound OFETs?
A2: The substrate temperature is a critical parameter that influences the nucleation and growth of the this compound thin film.[5] An optimal temperature promotes the formation of larger, well-ordered crystalline domains, which generally leads to higher charge carrier mobility. Too low a temperature can result in amorphous or poorly ordered films, while too high a temperature can lead to dewetting or the formation of discontinuous films.
Q3: What is the purpose of solvent vapor annealing, and how can it improve my device performance?
A3: Solvent vapor annealing (SVA) is a post-deposition treatment where the thin film is exposed to the vapor of a solvent.[6][7] This process increases the mobility of the this compound molecules, allowing them to reorganize into a more ordered crystalline structure.[7] This can lead to a significant improvement in charge carrier mobility by reducing the number of grain boundaries and improving π-π stacking.
Q4: Which solvents are suitable for solution-processing of this compound and its derivatives?
A4: The choice of solvent depends on the specific this compound derivative and its solubility. Generally, high-boiling point aromatic solvents like dichlorobenzene, trichlorobenzene, or toluene are used to allow for slow drying, which promotes the self-assembly of molecules into crystalline domains.
Q5: How can I minimize contact resistance in my this compound OFETs?
A5: Minimizing contact resistance is crucial for achieving high-performance devices. This can be addressed by selecting appropriate electrode materials with work functions that align with the energy levels of this compound. For p-type this compound, high work function metals like gold or platinum are commonly used. Additionally, treating the contacts with a self-assembled monolayer or using a thin injection layer can further reduce the contact barrier.
Quantitative Data Presentation
The following table summarizes the performance of this compound and its derivatives in OFETs under various experimental conditions.
| Material | Deposition Method | Dielectric | Annealing Temperature (°C) | Mobility (cm²/Vs) | ON/OFF Ratio | Reference |
| Rubrene | Vacuum Evaporation | SiO₂ | 170 | 1.03 | - | |
| Rubrene | Cryo-Matrix-Assisted Laser Evaporation | SiO₂/ITO | N/A | up to 0.13 | - | |
| π-Extended Rubrene | Vacuum Deposition | SiO₂ | 140 | 1.49 x 10⁻³ | - | [8] |
| Perylene Diimide Derivative | Solution Shearing | SiO₂ | N/A | up to 1.3 | 10⁵ | [9] |
| PDI-based Small Molecule | - | - | - | 2.09 x 10⁻¹ (n-type) | 10⁴ | [10] |
| Copper Tetrabenzoporphyrin | Spin-Coating | - | 165 | ~0.1 | ~10⁴ |
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact this compound OFET
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Substrate Cleaning:
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Sequentially sonicate a heavily n-doped silicon wafer with a thermally grown SiO₂ layer (300 nm) in deionized water, acetone, and isopropanol for 15 minutes each.
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Dry the substrate with a stream of dry nitrogen.
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Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
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Dielectric Surface Treatment (Optional but Recommended):
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To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
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This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for several hours, followed by rinsing and annealing.
-
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This compound Deposition (Thermal Evaporation):
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Place the cleaned substrate into a high-vacuum thermal evaporation chamber.
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Load high-purity this compound powder into a crucible.
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Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
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Heat the substrate to the desired temperature (e.g., 60-120 °C).
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Deposit the this compound thin film at a controlled rate (e.g., 0.1-0.5 Å/s) to a thickness of 30-50 nm.
-
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Source and Drain Electrode Deposition:
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Without breaking the vacuum, deposit the source and drain electrodes through a shadow mask.
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Use a high work function metal like gold (Au) for p-type transport.
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Deposit a 50 nm thick layer of Au at a rate of ~1 Å/s.
-
-
Post-Deposition Annealing (Optional):
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The device can be annealed in-situ or ex-situ in an inert atmosphere to improve crystallinity and device performance. Annealing temperatures are typically in the range of the substrate temperature during deposition or slightly higher.
-
Protocol 2: Charge Carrier Mobility Measurement
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Setup:
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Place the fabricated OFET on a probe station in a dark, shielded box to minimize light and electrical noise.
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Use a semiconductor parameter analyzer to apply voltages and measure currents.
-
-
Measurement of Transfer Characteristics:
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Apply a constant drain-source voltage (V_DS) in the saturation regime (e.g., -60 V).
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Sweep the gate-source voltage (V_GS) from a positive value (e.g., +20 V) to a negative value (e.g., -80 V).
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Record the drain current (I_D) as a function of V_GS.
-
-
Calculation of Saturation Mobility (μ_sat):
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Plot ( |I_D| )¹ᐟ² versus V_GS.
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In the saturation regime, the relationship is given by: I_D = (μ_sat * C_i * W) / (2 * L) * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.
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The slope of the linear region of the ( |I_D| )¹ᐟ² vs. V_GS plot is equal to ( (μ_sat * C_i * W) / (2 * L) )¹ᐟ².
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Calculate μ_sat from the slope.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound OFET fabrication and characterization.
Caption: Troubleshooting logic for low carrier mobility in this compound OFETs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rubrene Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. impact.ornl.gov [impact.ornl.gov]
Technical Support Center: Anthanthrene Crystal Growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the growth of high-quality anthanthrene crystals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound crystal growth experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Growth | Unsaturated Solution: The concentration of this compound in the solvent is too low.[1][2][3] | Increase the concentration by adding more this compound solute and ensuring it fully dissolves, possibly with gentle heating and stirring. Continue until a small amount of solute remains undissolved at the bottom.[1][2] |
| Inappropriate Temperature: The temperature may be too high or too low for nucleation to occur.[1] | Experiment with adjusting the temperature. Some systems require cooling to decrease solubility and induce crystallization, while others benefit from gentle heating to increase solvent evaporation.[1] | |
| Contamination: Impurities in the solvent or on the glassware can inhibit crystal growth.[1][2] | Use high-purity solvents and meticulously clean all glassware. Consider filtering the saturated solution before setting it up for crystallization.[4] | |
| Vibrations: Physical disturbances can disrupt the formation of stable nuclei.[1][2] | Place the crystallization setup in a quiet, undisturbed location. | |
| Formation of Many Small Crystals | Rapid Cooling: Cooling the solution too quickly leads to rapid nucleation and the formation of many small crystals instead of a few large ones.[1] | Slow down the cooling rate. This can be achieved by using an insulated container or a programmable cooling bath. A slower growth rate generally results in more perfect crystals.[3][5] |
| Supersaturated Solution: A solution that is too highly concentrated can lead to spontaneous and widespread nucleation. | Slightly dilute the solution or increase the temperature to reduce the level of supersaturation. | |
| Lack of a Seed Crystal: Without a single point for growth to initiate, multiple nucleation events can occur simultaneously. | Introduce a single, high-quality seed crystal into a saturated solution to promote the growth of a larger, single crystal.[3] | |
| Cloudy or Opaque Crystals | Inclusions: Rapid growth can trap solvent or impurities within the crystal lattice, leading to cloudiness.[3] | Slow down the crystal growth rate by reducing the rate of cooling or evaporation. This allows molecules more time to arrange themselves in an ordered lattice.[3][5] |
| Impure Solute: The starting this compound material may contain impurities. | Purify the this compound starting material through techniques like sublimation or recrystallization before growing the final crystals.[4] | |
| Crystals Redissolve | Temperature Fluctuations: An increase in temperature can raise the solubility of this compound, causing the crystals to dissolve back into the solution.[3] | Maintain a stable temperature for the crystallization environment. If the ambient temperature fluctuates significantly, consider using a temperature-controlled bath.[3] |
| Undersaturated Solution: If the solution becomes undersaturated (e.g., due to temperature changes or solvent addition), it will dissolve the crystals.[3] | Ensure the solution remains saturated. If crystals start to dissolve, you may need to allow for some solvent evaporation to re-establish saturation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for growing this compound crystals?
Q2: How can I control the size of my this compound crystals?
A2: Crystal size is primarily influenced by the rate of nucleation and growth. To obtain large single crystals, the goal is to have a single nucleation event followed by slow and steady growth. This can be achieved by:
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Using a seed crystal: This provides a single site for crystallization to begin.[3]
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Controlling the cooling rate: A slow cooling rate is crucial for growing larger crystals as it gives molecules more time to arrange themselves onto the crystal lattice.[5]
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Slowing down solvent evaporation: If using the slow evaporation method, partially covering the container can reduce the evaporation rate, leading to slower growth and larger crystals.[3]
Q3: What types of defects are common in organic molecular crystals like this compound?
A3: Common defects in organic crystals include microscopic defects such as point defects (vacancies), line defects (dislocations), and planar defects (stacking faults), as well as macroscopic defects like fluid inclusions and cavities.[10] These defects can affect the mechanical, optical, and electronic properties of the crystals.
Q4: How does solvent purity affect crystal quality?
A4: Solvent purity is critical for growing high-quality crystals. Impurities in the solvent can be incorporated into the crystal lattice, leading to defects.[11] It is highly recommended to use high-purity, distilled, or deionized water (if applicable for cleaning) and analytical grade solvents.[1][2] Filtering the solution before crystallization can also help remove particulate impurities.[4]
Q5: Can I use a seed crystal to grow a larger this compound crystal?
A5: Yes, using a seed crystal is a highly effective method for controlling crystal growth and obtaining a large, single crystal.[3] A small, well-formed this compound crystal is selected and introduced into a carefully prepared saturated solution. The subsequent growth will occur on the surface of the seed crystal.
Experimental Protocols
Protocol 1: Slow Evaporation Method for this compound Crystal Growth
This method relies on the gradual evaporation of the solvent to increase the concentration of the solute, leading to crystallization.
Methodology:
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Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent (e.g., acetone, chloroform) in a clean beaker or vial.[6][7] Ensure complete dissolution by stirring, and gentle heating if necessary.
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Filtration: Filter the warm, saturated solution through a syringe filter into a clean crystallization dish to remove any insoluble impurities.[4]
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Evaporation: Cover the dish with a piece of filter paper or perforated parafilm to allow for slow solvent evaporation. This prevents dust and other contaminants from entering while controlling the rate of evaporation.[1]
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Incubation: Place the crystallization dish in a vibration-free environment at a constant temperature.
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Crystal Harvesting: Once crystals of the desired size have formed, carefully remove them from the solution using tweezers and allow them to dry on a filter paper.
Protocol 2: Slow Cooling Method for this compound Crystal Growth
This method involves dissolving the solute in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.
Methodology:
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Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature. Ensure all the solute has dissolved.
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Filtration: Filter the hot solution to remove any impurities.[4]
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Slow Cooling: Place the container with the hot solution in an insulated container (e.g., a Dewar flask or a styrofoam box) to slow down the cooling process. Alternatively, use a programmable water bath to control the cooling rate precisely. A slower cooling rate generally produces higher quality crystals.[5]
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Incubation: Allow the solution to cool undisturbed to room temperature or below.
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Crystal Harvesting: Once the solution has reached the final temperature and crystal growth has ceased, carefully decant the solvent and collect the crystals.
Visualizations
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. sciencenotes.org [sciencenotes.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
troubleshooting low quantum yield in anthanthrene fluorophores
Welcome to the technical support center for anthanthrene-based fluorophores. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to low fluorescence quantum yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing a low quantum yield with my this compound fluorophore?
A1: Low quantum yield in this compound fluorophores typically stems from one or more of the following factors:
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Aggregation-Caused Quenching (ACQ): Due to their planar aromatic structure, this compound molecules have a strong tendency to stack together (aggregate), especially at high concentrations or in the solid state. This aggregation creates non-radiative decay pathways that quench fluorescence.[1][2][3]
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Solvent Mismatch: The photophysical properties of this compound derivatives are highly dependent on the solvent environment. An unsuitable solvent can promote non-radiative decay processes, thus lowering the quantum yield.[4][5][6]
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Sample Impurities: The presence of residual starting materials, catalysts, or side products from synthesis can act as fluorescence quenchers.[7]
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Oxygen Quenching: Dissolved molecular oxygen in the solvent is a well-known collisional quencher of fluorescence.[7]
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Photodegradation: this compound fluorophores can be susceptible to photochemical degradation upon prolonged exposure to high-intensity excitation light.[8]
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Inaccurate Measurement Technique: Issues such as the inner filter effect, incorrect instrument calibration, or improper choice of a quantum yield standard can lead to erroneously low measured values.
Q2: How does the solvent polarity affect the quantum yield of this compound derivatives?
A2: The quantum yield of this compound fluorophores can be significantly influenced by solvent polarity. Generally, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield.[5][6] This is often due to the stabilization of charge transfer states or the promotion of other non-radiative decay pathways in polar environments.[4][9] For some anthracene derivatives, a linear relationship has been observed between the fluorescence quenching constant and solvent polarity parameters.[4]
Q3: Can the chemical structure of the this compound derivative itself be the cause of a low quantum yield?
A3: Yes, the intrinsic molecular structure plays a critical role. The nature and position of substituents on the this compound core can significantly impact the electronic properties and the rates of radiative versus non-radiative decay. For instance, the introduction of heavy atoms (e.g., bromine) can enhance intersystem crossing to the triplet state, which competes with fluorescence and thus lowers the fluorescence quantum yield.[10] Conversely, other substitutions can increase rigidity and reduce non-radiative decay, leading to higher quantum yields.
Q4: What is Aggregation-Caused Quenching (ACQ) and how can I identify it?
A4: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a fluorophore is diminished due to the formation of aggregates.[1][2][3] In the case of planar molecules like this compound, this is often due to π-π stacking.[1] A key indicator of ACQ is a decrease in quantum yield as the concentration of the fluorophore increases. You may also observe a red-shift and broadening of the emission spectrum.[1] To confirm ACQ, you can perform a concentration-dependent fluorescence study. If the quantum yield increases upon dilution, aggregation is likely occurring.[7]
Troubleshooting Guides
Issue 1: My this compound derivative exhibits a significantly lower quantum yield than expected.
This guide provides a step-by-step approach to diagnosing and resolving unexpectedly low quantum yields.
Caption: Troubleshooting workflow for low quantum yield.
Issue 2: The emission spectrum of my this compound fluorophore is red-shifted and broadened.
A red-shift (shift to longer wavelengths) and broadening of the emission peak can be indicative of specific photophysical processes.
References
- 1. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Manipulating triplet states: tuning energies, absorption, lifetimes, and annihilation rates in this compound derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Anthanthrene Stability in Ambient Conditions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of anthanthrene under typical laboratory conditions. This compound, a polycyclic aromatic hydrocarbon (PAH), is a valuable research chemical, particularly in the development of organic light-emitting diodes (OLEDs).[1] However, like other PAHs, its stability can be compromised by environmental factors, leading to degradation and potentially impacting experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a laboratory setting?
A: The main factors influencing this compound's stability are exposure to light, air (oxygen), and elevated temperatures. PAHs are susceptible to photooxidation, a process where light and oxygen work together to degrade the compound.[2] this compound's reactive "K region" can participate in addition reactions, making it susceptible to oxidation.[1]
Q2: How can I visually identify if my this compound sample has degraded?
A: this compound is a golden-yellow solid.[1] While slight color changes may not be immediately obvious, significant degradation can lead to the formation of colored byproducts, such as quinones. The most reliable method for detecting degradation is through analytical techniques like HPLC or GC-MS, which can reveal the presence of impurity peaks.
Q3: What are the best practices for storing solid this compound?
A: To maximize shelf life, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and air. It is recommended to store it in a cool, dark, and dry place. For long-term storage, refrigeration (+4°C) is advisable.
Q4: My this compound solution appears to be changing over time. What is happening?
A: this compound in solution is generally less stable than in its solid form, especially when exposed to light and air.[3] Solvents can also play a role in the degradation kinetics. For instance, some PAHs show increased degradation in certain solvents like DMSO compared to others like acetonitrile or methanol.[2] It is crucial to use freshly prepared solutions for experiments whenever possible and to store stock solutions under the same protective conditions as the solid material (cool, dark, and tightly sealed).
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the handling and analysis of this compound.
Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis
If your chromatogram shows unexpected peaks, it could be a sign of sample degradation.
Troubleshooting Workflow:
References
strategies to overcome steric hindrance in anthanthrene synthesis
Technical Support Center: Anthanthrene Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly those involving steric hindrance, encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impact this compound synthesis?
A1: Steric hindrance is a chemical phenomenon where the rate and outcome of a reaction are influenced by the physical bulk of substituents on the reacting molecules. In this compound synthesis, which involves the formation of a complex, rigid polycyclic aromatic hydrocarbon (PAH) structure, steric hindrance can manifest in several ways:
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Inhibited Planarization: Bulky groups on precursor molecules can prevent the molecule from achieving the planar conformation required for cyclization, thereby increasing the activation energy of the reaction.[1]
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Blocked Reactive Sites: Large substituents can physically block access to the reactive sites necessary for carbon-carbon bond formation, leading to low or no yield.
-
Unfavorable Diastereoselectivity: Steric interactions can favor the formation of undesired isomers, such as an anti-isomer over a desired syn-isomer in cycloaddition reactions.[2]
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Reduced Catalyst Efficiency: Bulky substrates can hinder the approach and proper coordination of a metal catalyst, slowing down crucial steps like oxidative addition or reductive elimination in cross-coupling reactions.
Q2: My intramolecular cyclization (e.g., Scholl reaction) to form the this compound core is failing or giving very low yields. What are the common causes related to steric hindrance?
A2: Low yields in planarization/cyclization reactions like the Scholl reaction are a frequent issue when dealing with sterically demanding precursors. Key causes include:
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Precursor Conformation: Bulky substituents on the precursor backbone can force it into a twisted or non-planar conformation, which is energetically unfavorable for the intramolecular aryl-aryl coupling required to form the this compound core.[2]
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Insufficient Reaction Energy: The activation energy required to overcome the steric barrier for C-C bond formation may not be reached under standard reaction conditions. Increasing the reaction temperature can sometimes provide the necessary energy, but must be done carefully to avoid decomposition.[3]
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Oxidant/Catalyst Deactivation: The chosen oxidant or Lewis acid may be too bulky to effectively interact with the sterically shielded positions on the precursor molecule.
Q3: How do different types of substituents affect the regioselectivity of the final ring-closing reaction?
A3: Substituents play a critical role in directing the regioselectivity of the reaction.
-
Electronic Effects: Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate them. However, these electronic effects can be overridden by steric factors.
-
Steric Directing Effects: Very large substituents can completely block a reaction at a nearby site, forcing the reaction to occur at a less hindered, though perhaps electronically less favorable, position.[4][5] For example, attempts to use bulky substituents to steer regioselectivity in cycloadditions have shown that a large group like tert-butyl can unexpectedly lead to 100% selectivity for the anti-form, contrary to the initial expectation that it would favor the syn-form.[2]
Q4: Are there alternative synthetic strategies to direct C-H activation or Scholl reactions for highly substituted anthanthrenes?
A4: Yes, when direct cyclization methods fail due to steric hindrance, several alternative strategies can be employed:
-
Stepwise Annulation: Instead of a one-pot cyclization, a multi-step approach can be used. This involves the palladium-catalyzed cross-coupling of a brominated PAH with a cyclic ketone, followed by conversion to a vinyl triflate and a final intramolecular coupling.[6] This allows for the controlled formation of one ring at a time.
-
Pre-functionalization: Start with precursors that already contain functional groups (e.g., halides, boronic esters) at the desired positions for coupling. This avoids the challenge of activating a sterically hindered C-H bond and allows for the use of well-established cross-coupling reactions like Suzuki or Stille coupling.
-
On-Surface Synthesis: For creating polymeric or extended this compound structures, on-surface synthesis on a metal substrate (e.g., Au(111)) can be effective. However, steric hindrance between adjacent aromatic units can still affect the packing and ordering of the resulting polymers.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in Final Cyclodehydrogenation (Scholl Reaction) Step
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered, minimal product formation. | Steric Repulsion: Bulky side groups prevent the necessary aryl-aryl proximity for cyclization. | 1. Modify Oxidant System: Switch to a less bulky or more potent oxidant/Lewis acid combination (e.g., FeCl₃ in nitromethane, MoCl₅). 2. Increase Temperature: Carefully increase the reaction temperature in increments to provide sufficient energy to overcome the conformational barrier. Monitor for decomposition.[3] 3. Use a Different Solvent: A solvent that better solubilizes the precursor might facilitate a more favorable conformation for reaction. |
| A complex mixture of unidentified side products is formed. | Decomposition/Side Reactions: The reaction temperature is too high, or the oxidant is too harsh, leading to charring or undesired intermolecular reactions. | 1. Lower Reaction Temperature: Use a more reactive but milder catalytic system that allows the reaction to proceed at a lower temperature. 2. High Dilution: Employ high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization.[9] |
| The reaction works for simple precursors but fails with substituted ones. | Increased Steric Hindrance: The added substituents significantly increase the steric barrier to cyclization. | 1. Redesign the Precursor: If possible, redesign the synthetic route to install bulky groups after the this compound core has been formed. 2. Switch Synthetic Strategy: Abandon the Scholl reaction in favor of a stepwise annulation or a transition-metal-catalyzed intramolecular C-H activation.[6] |
Issue 2: Poor Regioselectivity in Cycloaddition Reactions to Build Precursors
| Symptom | Possible Cause | Suggested Solution |
| A mixture of syn and anti addition products is formed, with the undesired isomer predominating. | Unexpected Steric Influence: The steric directing effect of a substituent is not behaving as predicted. Large groups can distort the entire molecular backbone, leading to unexpected outcomes.[2] | 1. Vary Substituent Size: Test a range of substituents with different steric demands (e.g., methyl vs. isopropyl vs. n-butyl) to empirically find a group that favors the desired isomer.[2] 2. Change the Dienophile/Diene: Modify the electronic or steric properties of the other reactant in the cycloaddition to alter the transition state energetics. |
| The reaction is not selective, leading to multiple addition products. | Multiple Reactive Sites: The precursor has several electronically and sterically accessible sites for cycloaddition. | 1. Use Blocking Groups: Introduce a temporary, bulky protecting group to block reaction at undesired sites. This group can be removed in a subsequent step. 2. Catalyst Control: For catalyzed cycloadditions, screen different catalysts and ligands. A sterically demanding ligand can improve selectivity by preferentially coordinating to the less hindered site. |
Experimental Protocols
Protocol 1: Modified Scholl Reaction for Sterically Hindered Precursors
This protocol describes a general procedure for the oxidative cyclodehydrogenation of a polyaromatic precursor to form the this compound core, optimized for substrates with moderate steric hindrance.
1. Reagent Preparation:
- Prepare a solution of the this compound precursor (1.0 eq) in an anhydrous, degassed solvent (e.g., dichloromethane or nitromethane). The concentration should be low (e.g., 0.01 M) to promote intramolecular reaction.
- Prepare a solution of the oxidant, such as iron(III) chloride (FeCl₃) (4-10 eq), in the same solvent or a co-solvent like nitromethane.
2. Reaction Setup:
- Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Transfer the precursor solution to the flask via cannula.
- Cool the solution to 0 °C using an ice bath.
3. Reaction Execution:
- Add the FeCl₃ solution dropwise to the stirred precursor solution over a period of 1-2 hours under a nitrogen atmosphere.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
4. Monitoring:
- Monitor the reaction progress by TLC or MALDI-TOF mass spectrometry. The disappearance of the precursor spot and the appearance of a new, less polar spot (often highly fluorescent) indicates product formation. Due to the often poor solubility of large PAHs, full dissolution may not occur.[10]
5. Work-up and Purification:
- Upon completion, pour the reaction mixture into a beaker containing methanol to quench the reaction and precipitate the crude product.
- Filter the solid through a Büchner funnel and wash extensively with methanol, water, and then a non-polar solvent like hexane to remove residual reagents and soluble impurities.
- The crude product can be further purified by column chromatography on silica gel (if solubility permits) or by sublimation under high vacuum.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation
This protocol is an alternative to the Scholl reaction and is useful for forming specific C-C bonds in a controlled manner, which can be advantageous for hindered systems.
1. Reagent Preparation:
- In a glovebox, charge a reaction tube with the bromo-aryl precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ (5 mol%)), a phosphine ligand (e.g., a bulky biarylphosphine ligand like SPhos (10 mol%)), and a base (e.g., K₂CO₃ (2.0 eq)).
2. Reaction Setup:
- Seal the reaction tube with a septum.
- Remove the tube from the glovebox and add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
3. Reaction Execution:
- Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously for 24-48 hours.
4. Monitoring:
- Monitor the reaction by taking small aliquots and analyzing them by LC-MS or GC-MS to track the consumption of the starting material.[3]
5. Work-up and Purification:
- Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic layer with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
References
- 1. Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
purification challenges of crude anthanthrene product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the purification of crude anthanthrene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of crude this compound, providing potential causes and recommended solutions in a direct question-and-answer format.
Q1: What are the primary challenges in purifying crude this compound?
A1: The main challenges stem from the complex nature of the crude product, which often contains a mixture of structurally similar polycyclic aromatic hydrocarbons (PAHs), unreacted starting materials, and reaction byproducts.[1] this compound's low solubility in many common solvents and its potential for degradation under harsh conditions further complicate purification.[2][3] Key issues include matrix interference, low recovery yields, and co-purification of persistent impurities.
Q2: My final this compound product is still yellow or brownish instead of the expected golden-yellow. What causes this discoloration?
A2: Discoloration typically indicates the presence of persistent, often colored, impurities. These can be larger polymeric PAHs formed as byproducts or degradation products. This compound itself is a golden-yellow solid.[2][4]
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal.[5] The charcoal adsorbs many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5][6]
-
Chromatography: If recrystallization is insufficient, column chromatography over silica gel or alumina is highly effective at separating compounds based on polarity, which often resolves colored impurities from the target this compound.
-
Sublimation: Sublimation is an excellent final purification step for volatile solids like this compound, as it effectively separates it from non-volatile, often polymeric, impurities.[7][8]
-
Q3: I'm experiencing very low yield after my primary purification step (e.g., recrystallization). What can I do to improve recovery?
A3: Low yield is a common problem that can arise from several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve this compound well when hot but poorly when cold.[5][9] If solubility is too high at low temperatures, the product will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and recovery.[6] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss.[5] Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Precipitation: After cooling to room temperature, placing the flask in an ice bath can maximize crystal formation.[5]
Q4: My NMR/GC-MS analysis shows that my "pure" this compound is contaminated with a structurally similar PAH. How can I separate them?
A4: Separating structurally similar PAHs is challenging due to their similar physical properties (polarity, solubility).
-
Solution 1: Fractional Crystallization: This technique involves multiple, sequential recrystallization steps.[8] While it can be effective, it is often labor-intensive and can lead to yield loss with each step.
-
Solution 2: Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography and is often capable of separating isomers or closely related compounds.[10]
-
Solution 3: Sublimation under Controlled Conditions: Sometimes, even structurally similar compounds have sufficiently different vapor pressures to be separated by careful, slow sublimation under a controlled vacuum and temperature gradient.[7]
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common this compound purification issues.
Caption: Troubleshooting flowchart for this compound purification.
Data Presentation
Quantitative data is crucial for selecting appropriate purification methods.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₂ | [2] |
| Molar Mass | 276.33 g/mol | [2][11] |
| Appearance | Golden-yellow solid/plates | [2][4] |
| Melting Point | 261-264 °C | [2][4] |
| Log Kₒw (Octanol-Water) | 7.04 | [4] |
| Water Solubility | Insoluble | [2] |
Table 2: Solubility of this compound in Organic Solvents
Note: Quantitative solubility data for this compound is sparse. This table provides qualitative guidance based on data for similar PAHs and general chemical principles.
| Solvent | Temperature | Solubility | Notes |
| Toluene | Hot | High | Good for recrystallization.[3] |
| Xylene | Hot | High | This compound can be recrystallized from xylene.[4] |
| Benzene | Hot | Moderate-High | Good for recrystallization, but less commonly used due to toxicity.[3] |
| Dichloromethane | Room Temp | Moderate | Often used as a solvent for chromatography. |
| Hexane | Room Temp | Low | Can be used as an anti-solvent or for washing crystals. |
| Ethanol | Hot | Low | Generally a poor solvent for recrystallization of this compound. |
| Acetone | Hot | Low | Can be used for washing crude product to remove more polar impurities.[12] |
Table 3: Potential Impurities and Their Properties
Note: The exact impurities depend on the synthetic route. This table lists plausible, structurally related PAHs that could pose separation challenges.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Rationale for Presence |
| Benzo[a]pyrene | 252.31 | 179 | Isomeric byproduct, common in combustion sources. |
| Perylene | 252.31 | 277-279 | Isomeric byproduct. |
| Chrysene | 228.29 | 254 | Potential precursor or byproduct. |
| Anthracene | 178.23 | 216 | Smaller PAH, may be present from incomplete reaction.[13] |
Experimental Protocols & Workflows
General Purification Workflow
The purification of crude this compound is typically a multi-step process designed to remove different classes of impurities at each stage.
Caption: A multi-step workflow for purifying crude this compound.
Protocol 1: Recrystallization from Toluene
This procedure is designed to remove impurities with different solubility profiles from the target compound.[14]
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold (e.g., toluene).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling (e.g., on a hot plate with stirring) in a fume hood. Continue adding small portions of hot toluene until the this compound is just dissolved.[6] Avoid using an excessive amount of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents the product from crystallizing prematurely.[5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slower cooling rates generally produce larger and purer crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent (e.g., cold hexane) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Sublimation
This technique purifies volatile solids by transitioning them to a gas phase, leaving non-volatile impurities behind.[7][8]
-
Apparatus Setup: Use a standard sublimation apparatus, which consists of a vessel to hold the crude solid and a cold finger (a condenser cooled by circulating water).
-
Loading: Place the partially purified, dry this compound into the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and ensure all joints are properly sealed.
-
Vacuum: Connect the apparatus to a high-vacuum pump. A vacuum is applied to lower the temperature at which the compound sublimes, preventing thermal decomposition.[7]
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough for the this compound to sublime but below its melting point.
-
Deposition: The this compound vapor will travel to the cold finger, where it will deposit (desublimate) as pure crystals.[7] Non-volatile impurities will remain in the bottom of the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature. Carefully and slowly vent the system to atmospheric pressure.
-
Harvesting: Remove the cold finger and scrape the pure, crystalline this compound onto a watch glass.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 191-26-4: this compound | CymitQuimica [cymitquimica.com]
- 4. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. theory.labster.com [theory.labster.com]
- 6. youtube.com [youtube.com]
- 7. innovation.world [innovation.world]
- 8. brainkart.com [brainkart.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography [mdpi.com]
- 11. This compound | C22H12 | CID 9118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
- 14. mt.com [mt.com]
improving the performance of anthanthrene-based solar cells
Technical Support Center: Anthanthrene-Based Solar Cells
This center provides researchers, scientists, and material development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the fabrication and characterization of this compound-based solar cells.
Frequently Asked Questions (FAQs)
Q1: What are the key performance parameters of an organic solar cell (OSC)?
A1: The performance of an OSC is primarily evaluated by four key parameters derived from a current density-voltage (J-V) curve under simulated sunlight:
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the device in converting light energy into electrical energy. State-of-the-art non-fullerene acceptor (NFA) based OSCs have achieved PCEs over 20%.[1]
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce when no current is flowing. It is influenced by the energy levels of the donor and acceptor materials.
-
Short-Circuit Current Density (Jsc): The maximum current density the solar cell can produce when the voltage across it is zero. It is primarily dependent on the material's ability to absorb light and generate charge carriers.[2]
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, representing the ratio of the maximum power from the solar cell to the theoretical maximum power. It is sensitive to charge transport and recombination within the device.[3]
Q2: Why is the morphology of the bulk heterojunction (BHJ) active layer so critical?
A2: The morphology, or the nanoscale structure of the mixed donor and acceptor materials in the active layer, is crucial for all four stages of the photovoltaic process: (a) light absorption, (b) exciton generation, (c) exciton dissociation into free charges, and (d) charge collection at the electrodes.[4][5] An ideal morphology provides a large interfacial area between the donor and acceptor for efficient exciton dissociation and continuous, phase-separated pathways for electrons and holes to travel to their respective electrodes without recombination.[6]
Q3: What role do interfacial layers (ETLs and HTLs) play in device performance?
A3: Electron Transport Layers (ETLs) and Hole Transport Layers (HTLs) are critical for efficient charge collection and for preventing charge recombination at the electrodes.[4] The HTL facilitates the movement of holes to the anode while blocking electrons, and the ETL facilitates electron transport to the cathode while blocking holes. Proper energy level alignment between these layers, the active layer, and the electrodes is essential to minimize energy barriers and improve Voc and FF.[7][8]
Q4: How can the performance of this compound-based materials be improved through molecular design?
A4: Molecular design is a key strategy for enhancing performance. This includes:
-
Side-Chain Engineering: Modifying the alkyl side chains on the this compound core or acceptor molecule can effectively regulate molecular orientation, crystallinity, and blend film morphology, which can reduce energy loss and lead to a higher Voc.[9]
-
End-Group Modification: The electron-accepting end groups on non-fullerene acceptors are crucial for tuning the material's absorption spectrum and frontier molecular orbital (FMO) energy levels.[10]
-
Core Engineering: Expanding the fused-ring core of the acceptor can enhance near-infrared (NIR) absorption and electron mobility, leading to a simultaneous increase in both Jsc and Voc.[11]
-
Varying Anchoring Groups: In dye-sensitized solar cells (DSSCs), the number and type of anchoring groups (like cyanoacrylic acid) that bind the dye to the semiconductor (e.g., TiO₂) significantly impact device efficiency.[12][13]
Troubleshooting Guide
This guide addresses common performance issues in a question-and-answer format.
Issue: Overall Low Power Conversion Efficiency (PCE)
Q: My device has a very low PCE. Where should I start troubleshooting?
A: A low PCE can result from issues with Voc, Jsc, or FF. The first step is to analyze the J-V curve to identify which parameter is most affected. The shape of the curve can provide clues; for example, a "sloped" curve indicates high series resistance, while a shallow slope near the Voc suggests high shunt resistance (leakage current). A logical troubleshooting workflow can help isolate the issue.
Sub-Issue 1: Low Open-Circuit Voltage (Voc)
Q: My Voc is significantly lower than expected. What are the common causes?
A: A low Voc is typically related to energy level misalignment or excessive recombination.
| Potential Cause | Recommended Action / Check |
| Energy Level Mismatch | Verify the HOMO level of the this compound-based donor and the LUMO level of the acceptor. The energy difference between these levels largely determines the maximum possible Voc.[6][13] |
| Poor Interfacial Layers | Ensure the ETL and HTL materials have appropriate energy levels that facilitate charge extraction and block opposing charge carriers. Defects at the ZnO-active layer interface, for example, can be passivated with modifying layers.[7][8] |
| High Charge Recombination | High recombination rates reduce Voc. This can be caused by poor morphology (donor and acceptor not properly separated) or impurities in the active layer. Try optimizing the annealing temperature or using solvent additives to improve morphology. |
| Device Degradation | Exposure to air or moisture can create traps and degrade interfaces, lowering Voc. Ensure all fabrication and testing are done in an inert (e.g., nitrogen) environment. |
Sub-Issue 2: Low Short-Circuit Current Density (Jsc)
Q: My Jsc is low. What factors should I investigate?
A: Low Jsc points to problems with light absorption, charge generation, or charge transport.
| Potential Cause | Recommended Action / Check |
| Poor Light Absorption | The active layer may be too thin to absorb sufficient light. Check the absorption spectrum of your blend film. Consider increasing the layer thickness, but be aware this can also increase series resistance. Some material designs specifically target broader NIR absorption to boost Jsc.[11] |
| Suboptimal Morphology | If the donor/acceptor domains are too large, excitons may not reach an interface to dissociate. If they are too small, charge transport pathways may be disrupted. Optimize blend ratio, solvent choice, additives, and annealing conditions. |
| High Series Resistance | Resistance in the electrodes (e.g., ITO) or poor contacts can impede current collection. Verify the conductivity of your transparent electrode and ensure clean, well-defined contacts.[14] |
| Optical Spacing Effects | The thickness of each layer in the device stack can create optical interference effects. Ensure the active layer is positioned at an anti-node of the light's electric field to maximize absorption. |
Table 1: Impact of Molecular Engineering on NFA Performance
This table summarizes how modifications to non-fullerene acceptors (NFAs) can impact device performance, often leading to Jsc improvements.
| Acceptor Modification Strategy | Polymer Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Reference Acceptor (4TIC-2F) | PM6 | - | - | - | 10.03 | [9] |
| Side-Chain Engineering (4TIC-C8-2F) | PM6 | - | - | - | 12.65 | [9] |
| Reference Acceptor (PTB7-Th:PC71BM) | PTB7-Th | 0.82 | 17.5 | 70.6 | 9.1 | [7] |
| Interfacial Layer (BPTI-C3NH3I) | PTB7-Th | 0.82 | 17.5 | 70.6 | 10.2 | [7] |
Sub-Issue 3: Low Fill Factor (FF)
Q: My J-V curve is very "sloped," resulting in a low FF. What does this mean?
A: A low FF is a classic sign of poor charge transport and/or high recombination, often linked to parasitic resistances.
| Potential Cause | Recommended Action / Check |
| High Series Resistance (Rs) | This is the most common cause. It results from poor carrier mobility, thick active layers, or high-resistance electrodes/interfacial layers.[14] Check the thickness and quality of all layers. Unbalanced mobilities (electron mobility ≠ hole mobility) can also contribute. |
| Low Shunt Resistance (Rsh) | This indicates leakage current pathways in the device, where charges bypass the intended circuit. It can be caused by pinholes in the active layer or electrical shorts due to rough morphology or substrate contamination. Ensure thorough substrate cleaning and uniform film deposition. |
| Non-Ohmic Contacts | An energy barrier between the transport layers and the electrodes can impede charge collection, acting as a diode in opposition to the solar cell and reducing FF. Verify that your electrode work functions match the energy levels of your transport layers. |
| Charge Traps/Recombination | Impurities or morphological defects can trap charges, leading to bimolecular recombination before they are collected. Use high-purity materials and optimize film morphology. |
Experimental Protocols
Protocol: Fabrication of a Standard Inverted BHJ Solar Cell
This protocol outlines the steps for fabricating a bulk heterojunction (BHJ) device with an inverted architecture (e.g., ITO/ETL/Active Layer/HTL/Metal).
1. Substrate Cleaning:
-
Load patterned ITO-coated glass substrates into a substrate rack.
-
Sonicate sequentially in a cleaning solution (e.g., 1% Hellmanex), deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.[15]
-
After the final IPA sonication, rinse thoroughly with DI water and dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer to a UV-Ozone cleaner for 15 minutes to remove organic residues and improve the ITO work function.
2. Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO nanoparticle solution or a sol-gel precursor solution (e.g., zinc acetate in 2-methoxyethanol).
-
Inside a nitrogen-filled glovebox, deposit the ETL onto the ITO substrate via spin-coating (e.g., 3000 rpm for 30 seconds).
-
Anneal the substrates on a hotplate at the required temperature (e.g., 150-200°C for 10 minutes) to form a uniform ZnO layer. Let cool completely.
3. Active Layer Deposition:
-
Prepare a solution of the this compound-based donor and a suitable non-fullerene acceptor (e.g., Y6 or ITIC derivatives) in a chlorinated solvent like chloroform or chlorobenzene. The concentration and donor:acceptor ratio must be optimized.
-
Small amounts of additives (e.g., 1,8-diiodooctane or 1-chloronaphthalene) may be used to fine-tune morphology.
-
Spin-coat the active layer solution onto the ETL. The spin speed and time will determine the film thickness (typically 80-120 nm).
-
If required, perform solvent vapor annealing or thermal annealing (e.g., 110°C for 10 minutes) to optimize the BHJ morphology.
4. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution for the HTL, such as PEDOT:PSS (filtered) or a solution-processable metal oxide like MoOx.
-
Spin-coat the HTL directly on top of the active layer (e.g., 4000 rpm for 40 seconds for PEDOT:PSS).
-
Anneal the device on a hotplate (e.g., 120°C for 10 minutes) to remove residual solvent.
5. Top Electrode Evaporation:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10-6 Torr).
-
Using a shadow mask to define the active area, evaporate a thick layer (80-100 nm) of a high work function metal, typically Silver (Ag) or Gold (Au), to serve as the top contact.
6. Device Encapsulation and Characterization:
-
For stability testing, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Characterize the completed devices using a solar simulator (AM1.5G, 100 mW/cm²) connected to a source meter to obtain J-V curves.
-
Measure the External Quantum Efficiency (EQE) to determine the device's spectral response.
References
- 1. Non-fullerene acceptors with high crystallinity and photoluminescence quantum yield enable >20% efficiency organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication | Semantic Scholar [semanticscholar.org]
- 6. Organic Solar Cells; Fabrication Technique, Operating Principle, Characterization and Improvement: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Improving the Performance of Polymer Solar Cells with Benzo[ ghi]perylenetriimide-Based Small-Molecules as Interfacial Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the performance of organic solar cells by side chain engineering of fused ring electron acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Impact of end groups on the performance of non-fullerene acceptors for organic solar cell applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Enhancing the Performance of Polymer Solar Cells via Core Engineering of NIR-Absorbing Electron Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound dye-sensitized solar cells: influence of the number of anchoring groups and substitution motif - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Theoretical investigation of this compound-based dyes in dye‐sensitized solar cell applications: Effect of nature of alkyl-substitutions and number of anchoring groups - Arabian Journal of Chemistry [arabjchem.org]
- 14. Organic Solar Cells Parameters Extraction and Characterization Techniques | MDPI [mdpi.com]
- 15. ossila.com [ossila.com]
Validation & Comparative
A Comparative Guide to the Charge Mobility of Anthanthrene and Pentacene
For researchers, scientists, and drug development professionals, understanding the charge transport properties of organic semiconductors is paramount for the advancement of organic electronics. This guide provides a detailed comparison of the charge mobility of two prominent polycyclic aromatic hydrocarbons: anthanthrene and pentacene. By examining experimental data and outlining the methodologies used to obtain them, this document serves as a valuable resource for selecting materials with optimal performance for various applications.
At a Glance: this compound vs. Pentacene Charge Mobility
Pentacene has long been a benchmark material in organic electronics, renowned for its relatively high charge carrier mobility. This compound, another polycyclic aromatic hydrocarbon, has also been investigated, primarily through its derivatives, for its potential in electronic devices. This comparison delves into the quantitative differences in their charge transport characteristics.
| Organic Semiconductor | Charge Carrier Type | Mobility (cm²/Vs) | Measurement Technique | Substrate/Dielectric | Comments |
| Pentacene | Hole | ~0.1 - 1.0 | Organic Field-Effect Transistor (OFET) | Si/SiO₂ | Typical range for thin-film transistors. |
| Hole | up to 8 | Single-Crystal OFET | Various | Demonstrates the intrinsic potential of the material without grain boundaries. | |
| Hole | ~2.3 | Single-Crystal OFET | Si/SiO₂ | Anisotropic behavior observed.[1] | |
| Hole | up to 5 | Single-Crystal OFET | Ionic Liquid Gate | High mobility achieved with ionic liquid-assisted vacuum deposition.[2] | |
| This compound Derivative | Hole | up to 0.078 | OFET | Si/SiO₂ | Thiophene-appended this compound, mobility enhanced by solvent annealing. |
| Anthracene | Hole | ~0.02 | Single-Crystal OFET | Si/SiO₂ | Data for the parent aromatic hydrocarbon, anthracene, provides a reference.[3] |
Understanding the Comparison: Key Factors Influencing Mobility
The charge mobility of an organic semiconductor is not an intrinsic constant but is highly dependent on a multitude of factors, including:
-
Molecular Packing: The arrangement of molecules in the solid state significantly impacts the efficiency of charge hopping between adjacent molecules. Pentacene's herringbone packing structure is known to be favorable for charge transport.
-
Crystallinity: Single crystals, with their long-range molecular order and absence of grain boundaries, typically exhibit the highest charge mobilities. Polycrystalline thin films, which are more common in device applications, have lower mobilities due to charge trapping at grain boundaries.
-
Purity of the Material: Impurities can act as charge traps, impeding the movement of charge carriers and reducing mobility.
-
Device Architecture and Fabrication: The geometry of the device, the nature of the dielectric interface, and the deposition techniques used for the organic semiconductor and electrodes all play a crucial role in the measured mobility.
-
Measurement Technique: Different experimental methods, such as Organic Field-Effect Transistor (OFET), Time-of-Flight (TOF), and Space-Charge Limited Current (SCLC), can yield different mobility values as they probe charge transport under different conditions.
Experimental Protocols: Measuring Charge Mobility
A variety of techniques are employed to characterize the charge carrier mobility in organic semiconductors. Below are detailed overviews of the most common methods cited in the comparison table.
Organic Field-Effect Transistor (OFET) Measurement
The OFET is a three-terminal device that allows for the determination of charge mobility by measuring the transistor's current-voltage characteristics.
Device Fabrication: A typical bottom-gate, top-contact OFET structure is fabricated as follows:
-
A heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer acting as the gate dielectric.
-
The organic semiconductor (pentacene or this compound) is deposited onto the SiO₂ surface. For small molecules, this is often done via thermal evaporation in a high-vacuum chamber. The substrate temperature and deposition rate are critical parameters that influence the film morphology and crystallinity.
-
Source and drain electrodes, typically made of gold (Au), are then deposited on top of the organic layer through a shadow mask.
Mobility Extraction: The field-effect mobility (µ) is calculated from the transfer characteristics of the OFET, which is a plot of the drain current (ID) versus the gate voltage (VG) at a constant source-drain voltage (VD). In the saturation regime, the mobility can be extracted using the following equation:
ID = (W / 2L) * µ * Ci * (VG - VT)²
where:
-
W is the channel width
-
L is the channel length
-
Ci is the capacitance per unit area of the gate dielectric
-
VT is the threshold voltage
Time-of-Flight (TOF) Measurement
The TOF technique directly measures the time it takes for a sheet of charge carriers to drift across a known thickness of the organic semiconductor under an applied electric field.
Experimental Setup:
-
A sample is prepared by sandwiching a relatively thick film (several micrometers) of the organic semiconductor between two electrodes. One electrode is semi-transparent.
-
A short pulse of light with a photon energy greater than the bandgap of the semiconductor is directed through the semi-transparent electrode, generating electron-hole pairs near this electrode.
-
An external voltage is applied across the sample, causing either electrons or holes (depending on the polarity of the voltage) to drift across the film.
-
The transient photocurrent is measured as the charge carriers move. The transit time (tT) is determined from the shape of the photocurrent transient.
Mobility Calculation: The drift mobility (µ) is then calculated using the formula:
µ = d / (tT * E) = d² / (tT * V)
where:
-
d is the thickness of the organic film
-
E is the applied electric field
-
V is the applied voltage
Space-Charge Limited Current (SCLC) Measurement
The SCLC method is used to determine the bulk mobility of a material by analyzing the current-voltage (I-V) characteristics of a single-carrier device.
Device and Measurement:
-
A device is fabricated with the organic semiconductor sandwiched between two electrodes that are chosen to have Ohmic contacts for the charge carrier of interest (either holes or electrons). This ensures that the current is limited by the bulk properties of the semiconductor and not by the injection at the contacts.
-
The I-V characteristic of the device is measured in the dark.
Mobility Determination: In the ideal trap-free SCLC regime, the current density (J) is proportional to the square of the applied voltage (V) and is described by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V² / d³)
where:
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
µ is the charge carrier mobility
-
d is the thickness of the organic layer
By plotting J versus V², the mobility can be extracted from the slope of the linear region.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
A Comparative Guide to the Photophysical Properties of Anthanthrene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of anthanthrene and its structural isomers, dibenzo[g,p]chrysene and dibenz[a,j]anthracene. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers engaged in the design and characterization of novel fluorescent probes and optoelectronic materials.
Introduction
This compound and its isomers are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical properties. These properties, including their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes, are intricately linked to their distinct molecular structures. Understanding these structure-property relationships is crucial for the rational design of molecules with tailored optical and electronic functionalities for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and photodynamic therapy. This guide focuses on a comparative analysis of this compound, dibenzo[g,p]chrysene, and dibenz[a,j]anthracene, highlighting how variations in their fused ring systems influence their interaction with light.
Comparative Photophysical Data
The following tables summarize the key photophysical properties of this compound and its selected isomers. These values have been compiled from various studies and are presented to facilitate a direct comparison. It is important to note that the experimental conditions, such as the solvent used, can significantly influence these properties.
Table 1: Comparison of Absorption and Emission Maxima
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |
| This compound | Dichloromethane | 428 | 437, 464 | 9, 36 |
| Toluene | - | 437 | - | |
| Dibenzo[g,p]chrysene | Dichloromethane | 365, 383 | 408, 432 | 43, 49 |
| Dibenz[a,j]anthracene | Ethyl Acetate | ~320 | 420-426 | ~100-106 |
Table 2: Comparison of Fluorescence Quantum Yields and Lifetimes
| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| This compound | Dichloromethane | 0.20 - 0.47 | 2.97 - 6.06 |
| Toluene | 0.47 | - | |
| Dibenzo[g,p]chrysene | Dichloromethane | 0.28 | - |
| Dibenz[a,j]anthracene Derivatives (6a-6f) | Ethyl Acetate | 0.33 - 0.41 | - |
Experimental Protocols
The data presented in this guide were obtained using standard and well-documented experimental techniques. Below are detailed methodologies for the key experiments cited.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the this compound isomers.
Methodology:
-
Sample Preparation: Solutions of the compounds were prepared in spectroscopic grade solvents (e.g., dichloromethane, toluene, ethyl acetate) at a concentration typically in the range of 10⁻⁶ to 10⁻⁵ M.
-
Absorption Spectroscopy: UV-Visible absorption spectra were recorded using a dual-beam spectrophotometer. The solvent was used as a reference. Spectra were typically scanned over a wavelength range of 250-800 nm.
-
Fluorescence Spectroscopy: Emission spectra were recorded on a spectrofluorometer. The excitation wavelength was set at or near the absorption maximum of the compound. Emission was scanned over a wavelength range appropriate to capture the full emission profile. For accurate comparison, the absorbance of the solutions at the excitation wavelength was kept below 0.1 to avoid inner filter effects.
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: A well-characterized fluorescence standard with a known quantum yield in the same solvent and with absorption and emission in a similar spectral region as the sample was chosen. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.90) are common standards.
-
Data Acquisition:
-
The absorption spectra of a series of concentrations of both the standard and the sample were recorded.
-
The integrated fluorescence intensity (area under the emission curve) for the same series of solutions was measured under identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation: The quantum yield of the sample (Φ_sample) was calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Fluorescence Lifetime (τ_F) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics was used.
-
Data Acquisition:
-
The instrument response function (IRF) was first measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
The fluorescence decay of the sample was then measured under the same conditions. The emission was monitored at the fluorescence maximum.
-
-
Data Analysis: The fluorescence decay data was analyzed by deconvolution of the IRF from the sample decay curve. The resulting decay was then fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).
Visualization of Structure-Property Relationships
The following diagram illustrates the structural differences between this compound and its isomers and conceptually links these to their observed photophysical properties. The arrangement of the fused benzene rings significantly impacts the extent of π-conjugation and the molecular symmetry, which in turn dictates the energy of the electronic transitions and the probabilities of radiative and non-radiative decay pathways.
Caption: Isomeric structure dictates photophysical properties.
Anthanthrene's Potential in Organic Electronics: A Comparative Performance Guide for OFETs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of anthanthrene-based materials against other leading organic semiconductors in Organic Field-Effect Transistors (OFETs). The following sections detail performance metrics, experimental protocols, and a visual workflow for device fabrication and characterization.
This compound, a polycyclic aromatic hydrocarbon, and its derivatives are emerging as promising candidates for high-performance organic electronics. Recent studies on functionalized anthanthrenes have demonstrated their potential to achieve high charge carrier mobilities, a critical parameter for efficient OFET operation. This guide places the performance of a state-of-the-art this compound derivative in context with established high-performance p-type organic semiconductors, including pentacene, rubrene, and dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its derivatives.
Comparative Performance of Organic Semiconductors in OFETs
The performance of this compound derivatives and other benchmark organic semiconductors in OFETs is summarized in the table below. Key metrics include hole mobility (μ), the ON/OFF current ratio (Ion/Ioff), and the threshold voltage (Vth).
| Organic Semiconductor | Hole Mobility (μ) [cm²/Vs] | ON/OFF Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| TIPS-modified[1][2]peri-acenoacene (this compound Derivative) | up to 1.0[3] | > 105 | Not Reported |
| Pentacene | 0.37 - 1.5[1][2] | > 106 | -10 to -20 |
| Rubrene (single crystal) | > 10 | > 107 | Variable |
| DNTT | ~3.7[1] | > 107 | ~ -1.0 |
| C10-DNTT | ~5.3[1] | > 107 | ~ -1.0 |
Experimental Protocols
Detailed methodologies for the fabrication and characterization of OFETs are crucial for reproducible research and accurate comparison of materials. Below are representative protocols for an this compound derivative and the general fabrication of small molecule organic semiconductor OFETs.
Fabrication and Characterization of TIPS-modified[1][2]peri-acenoacene OFETs
This protocol is based on the methodology for achieving high-mobility this compound derivative transistors.[3]
1. Substrate Preparation:
-
Highly doped n-type silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove organic residues and enhance the surface energy.
-
A solution of octadecyltrichlorosilane (OTS) in toluene (0.1% v/v) is spin-coated onto the SiO₂ surface to form a self-assembled monolayer (SAM). The substrates are then annealed at 120 °C for 20 minutes in a nitrogen atmosphere.
2. Organic Semiconductor Deposition:
-
A solution of the TIPS-modified[1][2]peri-acenoacene in a suitable organic solvent (e.g., chloroform or dichlorobenzene) at a concentration of 5 mg/mL is prepared.
-
The solution is then spin-coated onto the OTS-treated substrates at 2000 rpm for 60 seconds.
-
The films are subsequently annealed at 100 °C for 30 minutes under a nitrogen atmosphere to promote crystalline growth.
3. Electrode Deposition:
-
Gold (Au) source and drain electrodes (50 nm thickness) are deposited on top of the organic semiconductor film by thermal evaporation through a shadow mask.
-
The channel length (L) and width (W) are defined by the shadow mask, typically L = 50 µm and W = 1000 µm.
4. Device Characterization:
-
The electrical characteristics of the OFETs are measured under ambient conditions or in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
-
The field-effect mobility is calculated from the transfer characteristics in the saturation regime using the standard FET equation. The ON/OFF ratio is determined from the ratio of the maximum drain current to the minimum drain current.
Experimental and Logical Flow Diagrams
The following diagrams, generated using Graphviz, illustrate the key workflows in OFET fabrication and characterization.
Caption: A generalized workflow for the fabrication and characterization of solution-processed OFETs.
Caption: Logical flow from material selection to performance parameter extraction in OFETs.
References
- 1. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : TIPS Pentacene | TCI AMERICA [tcichemicals.com]
- 2. Dibenzannulated peri-acenoacenes from this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzannulated peri -acenoacenes from this compound derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02898D [pubs.rsc.org]
A Comparative Study of Anthanthrene and Anthracene Derivatives: Properties and Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related polycyclic aromatic hydrocarbons is crucial for designing novel materials and therapeutics. This guide provides a comparative analysis of anthanthrene and anthracene derivatives, focusing on their performance in organic electronics and their potential in biomedical applications. While a direct head-to-head comparison under identical experimental conditions is limited in the current literature, this guide synthesizes available data to offer valuable insights into their respective properties.
Executive Summary
This compound and anthracene are polycyclic aromatic hydrocarbons that serve as foundational building blocks for a wide array of functional derivatives. Anthracene, a linear three-ring aromatic system, has been extensively studied and utilized in applications ranging from organic light-emitting diodes (OLEDs) to anticancer agents. This compound, a larger, more complex structure composed of five fused benzene rings, is a less explored but promising scaffold for advanced materials. This guide presents a comparative overview of their synthesis, optoelectronic properties, and biological activities, supported by available experimental data.
Data Presentation
Optoelectronic Properties for OLED Applications
The performance of this compound and anthracene derivatives in OLEDs is a key area of research. The tables below summarize key photophysical and electrochemical data for representative derivatives from both classes. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions and device architectures.
| This compound Derivatives | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4,10-Diphenylthis compound | 467 nm | 0.47 | -5.55 | -3.00 | 2.55 |
| 6,12-Diphenylthis compound | 437 nm | 0.20 | -5.60 | -3.04 | 2.56 |
| 4,10-Di(1-naphthyl)this compound | 462 nm | 0.40 | -5.50 | -2.98 | 2.52 |
| Anthracene Derivatives | External Quantum Efficiency (EQEmax) | CIE Coordinates (x, y) | Emission Color |
| mCz-TAn-CN (Non-doped) | 7.03% | (0.14, 0.12) | Deep-Blue[1] |
| m2Cz-TAn-CN in DPEPO | 7.28% | (0.14, 0.09) | Deep-Blue[1] |
| 2PPIAn (Non-doped) | 8.9% | (0.150, 0.060) | Deep-Blue[1] |
| 4PPIAn (Non-doped) | 7.1% | (0.152, 0.085) | Deep-Blue[1] |
| IP-An-PPI (Doped) | 7.51% | (0.150, 0.118) | Deep-Blue[2] |
| ICz-An-PPI (Doped) | 4.6% | (0.148, 0.078) | Deep-Blue[2] |
Cytotoxicity of Anthracene Derivatives
| Anthracene Derivative | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | 0.28 (comparative value for a potent derivative)[3] |
| Doxorubicin | HepG2 (Liver) | 3.49 (comparative value for a potent derivative)[3] |
| Phenanthridine derivative 8a | MCF-7 (Breast) | 0.28[3] |
| Phenanthridine derivative 8m | HepG2 (Liver) | 0.39[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for key experiments cited in this guide.
Synthesis of 6,12-diarylanthanthrenes
A common route for the synthesis of 6,12-disubstituted anthanthrenes involves the Suzuki coupling reaction.
Protocol:
-
A mixture of 6,12-dibromothis compound, an arylboronic acid (2.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (4 equivalents) in a 3:1 mixture of toluene and water is prepared.
-
The reaction mixture is degassed and heated to reflux under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous MgSO4.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 6,12-diaryl-anthanthrene.
UV-Vis and Fluorescence Spectroscopy
These techniques are fundamental for characterizing the photophysical properties of organic molecules.
Protocol:
-
Solutions of the this compound or anthracene derivatives are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, cyclohexane) at a concentration of approximately 10⁻⁶ M.
-
UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer, scanning a wavelength range from 200 to 800 nm.
-
Fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λmax) of the compound.
-
The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard of known quantum yield.
Cyclic Voltammetry
Cyclic voltammetry is employed to determine the electrochemical properties of the compounds, from which the HOMO and LUMO energy levels can be estimated.[4][5][6][7]
Protocol:
-
The experiment is performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The electrolyte solution consists of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous dichloromethane).
-
The compound of interest is dissolved in the electrolyte solution.
-
The potential is swept from an initial value to a final value and back, and the resulting current is measured.
-
The onset oxidation and reduction potentials are determined from the voltammogram and used to calculate the HOMO and LUMO energy levels, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).[4][6]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8][9]
Protocol:
-
Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (anthracene or this compound derivative) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Doxorubicin Signaling Pathway
Doxorubicin, an anthracene derivative, is a widely used chemotherapeutic agent. Its mechanism of action involves multiple cellular pathways, primarily leading to apoptosis (programmed cell death) of cancer cells. The following diagram illustrates the key signaling events initiated by doxorubicin.
Caption: Doxorubicin's primary mechanisms of anticancer activity.
Experimental Workflow for OLED Fabrication and Characterization
The fabrication and testing of organic light-emitting diodes involve a series of sequential steps, from material synthesis to device performance evaluation.
Caption: A typical workflow for OLED device fabrication and testing.
Logical Relationship of Structure and Properties
The chemical structure of this compound and anthracene derivatives dictates their electronic and photophysical properties, which in turn determines their performance in various applications.
Caption: The relationship between molecular structure and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prezi.com [prezi.com]
- 6. echemi.com [echemi.com]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Anthanthrene-Based Materials vs. Rubrene: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of anthanthrene-based organic semiconductor materials against the well-established high-performance material, rubrene. The comparison focuses on key performance metrics in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), supported by experimental data and detailed methodologies.
Executive Summary
Rubrene, particularly in its single-crystal form, remains the gold standard for high charge carrier mobility in p-type organic semiconductors. Its highly ordered molecular packing facilitates efficient band-like charge transport, leading to exceptional performance in OFETs. This compound derivatives have emerged as a versatile class of materials, with their performance being highly tunable through chemical functionalization. While solution-processed this compound-based materials typically exhibit lower mobilities than single-crystal rubrene, they offer advantages in terms of processability and the potential for ambipolar charge transport. In OLEDs, both material classes show promise, with performance being heavily dependent on the specific device architecture and molecular design.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators for representative this compound-based materials and rubrene in OFETs and OLEDs based on reported experimental data.
Table 1: Organic Field-Effect Transistor (OFET) Performance
| Material Class | Specific Material/Derivative | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Processing Method | Reference |
| This compound | Dibenzannulated[1][2]peri-acenoacene derivative | 2.6 x 10⁻⁵ | - | - | -25 | Vacuum Deposition | [3] |
| Dicyanomethylene-functionalised violanthrone derivative (3b) | 1.07 x 10⁻² | - | - | - | Spin-coating | [4] | |
| Anthracene derivative (P2) | 3.74 x 10⁻⁴ | - | 5.05 x 10⁴ | -3.5 | Spin-coating | [5] | |
| 2,6-diphenyl anthracene (DPA) | 1.5 | - | - | - | Theoretical | [6] | |
| Rubrene | Single Crystal | ~8 - 40 | - | > 10⁶ | ~0 | Physical Vapor Transport | [7][8] |
| π-Extended Rubrene Derivative (1) | 1.49 x 10⁻³ | - | 10⁴ - 10⁵ | -40 to -60 | Vacuum Deposition | [9] | |
| Thin Film on DPPC/Au template | 0.16 | - | 10⁵ | - | Solution Shearing | [10] |
Table 2: Organic Light-Emitting Diode (OLED) Performance
| Material Class | Role in Device | External Quantum Efficiency (EQE) [%] | Luminance [cd/m²] | Turn-on Voltage [V] | Color (CIE Coordinates) | Reference |
| This compound | Emitter (TIPS-modified[2][11]peri-acenoacene) | 0.6% (at 800 nm) | - | - | Near-Infrared | [3] |
| Emitter (Anthracene derivatives) | - | Yellowish-Orange | - | - | [12] | |
| Rubrene | Emitter (Doped in host) | 5.24% (Red) | 17130 (White) | 2.2 (Red) | (0.66, 0.34) (Red) | [13][14] |
| Buffer Layer (8 nm) | - | - | - | - | [2] | |
| Emitting Layer | - | 6541 (White) | 8.0 (annealed) | (0.31, 0.31) (White) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and reproduction of experimental results. Below are generalized protocols for the fabrication and characterization of OFETs and OLEDs based on the reviewed literature.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact configuration.
1. Substrate Preparation:
-
Start with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) which acts as the gate electrode and gate dielectric, respectively.
-
Clean the substrates sequentially via sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven or with a stream of dry nitrogen.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor film quality and device performance. This is achieved by immersing the substrate in a dilute solution of the silanizing agent in an anhydrous solvent (e.g., toluene) followed by rinsing and annealing.
2. Organic Semiconductor Deposition:
-
For Solution-Processed this compound Derivatives: Dissolve the this compound-based material in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 10 mg/mL). Deposit the solution onto the substrate via spin-coating at a set speed (e.g., 2000 rpm) for a specific duration (e.g., 60 seconds). Anneal the film at a specific temperature (e.g., 80-150 °C) to remove residual solvent and improve crystallinity.[5][16]
-
For Rubrene Single Crystals: Grow single crystals using physical vapor transport. Carefully laminate the thin single crystal onto the prepared substrate.[7][17]
-
For Vacuum-Deposited Films: Place the substrate in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Evaporate the organic material from a crucible at a controlled rate (e.g., 0.1-0.2 Å/s) to achieve the desired film thickness (typically 30-50 nm).[9]
3. Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating a suitable metal (e.g., gold) through a shadow mask. The channel length and width are determined by the dimensions of the shadow mask.
4. Characterization:
-
Measure the electrical characteristics of the OFET in a probe station under an inert atmosphere (e.g., nitrogen) or vacuum.
-
Obtain the transfer characteristics (Drain Current vs. Gate Voltage at a constant Drain Voltage) and output characteristics (Drain Current vs. Drain Voltage at various Gate Voltages) using a semiconductor parameter analyzer.
-
Extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage from these curves.
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
A typical multilayer OLED structure is fabricated by sequential deposition of various organic and inorganic layers.
1. Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates using a similar sonication procedure as for OFETs.
-
Treat the ITO surface with UV-ozone or an oxygen plasma to increase its work function and improve hole injection.[18]
2. Organic and Cathode Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system.
-
Sequentially deposit the following layers:
-
Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) (40 nm).
-
Hole Transport Layer (HTL): e.g., NPB or a similar material.
-
Emissive Layer (EML): The this compound-based material or rubrene, either as a neat film or doped into a host material (e.g., Alq₃), is deposited to a thickness of 20-50 nm.[12][14][15]
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) (30-40 nm).
-
Electron Injection Layer (EIL): A thin layer of a low work function material like lithium fluoride (LiF) (1 nm).
-
Cathode: A low work function metal like aluminum (Al) or calcium (Ca) is deposited to a thickness of 100-150 nm.
-
3. Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in an inert atmosphere using a UV-curable epoxy and a glass coverslip.
4. Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Determine the external quantum efficiency (EQE), power efficiency, and luminous efficiency from the J-V-L data.
-
Measure the electroluminescence spectrum using a spectrometer to determine the emission color and calculate the CIE coordinates.
Mandatory Visualization
Experimental Workflow for OFET and OLED Fabrication
Caption: Generalized experimental workflow for the fabrication and characterization of OFETs and OLEDs.
Charge Transport Mechanisms: Rubrene vs. This compound Derivatives
Caption: Comparative illustration of charge transport mechanisms in rubrene and this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Dibenzannulated peri-acenoacenes from this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. An Example of OFET Evaluation: π-Extended Rubrene via Dearomative Annulative π-Extension (DAPEX) Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Solution-processed organic transistors based on semiconducting blends - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ossila.com [ossila.com]
A Comparative Guide to the Properties of Anthanthrene: Computational vs. Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical and electronic properties of anthanthrene, presenting both experimentally determined and computationally predicted data. The information is intended to assist researchers in understanding the characteristics of this polycyclic aromatic hydrocarbon (PAH) and to facilitate its application in various fields, including materials science and drug development.
Data Presentation
The following tables summarize the key quantitative data for this compound, offering a side-by-side comparison of experimental and computational findings.
Table 1: Physicochemical Properties
| Property | Experimental Value | Computational Value | Method (Computational) |
| Molecular Formula | C₂₂H₁₂[1][2] | C₂₂H₁₂ | - |
| Molar Mass | 276.33 g/mol [2] | 276.3 g/mol [1] | - |
| Melting Point | 261 °C[2] | Not Typically Calculated | - |
| Solubility in Water | Insoluble[2] | - | - |
| Appearance | Golden yellow solid[2] | - | - |
Table 2: Electronic and Spectroscopic Properties
| Property | Experimental Value | Computational Value | Method (Computational) |
| UV-Vis Absorption | |||
| λmax (in cyclohexane) | ~253 nm, ~365 nm[3] | - | - |
| λmax (in benzene) | 432 nm[4] | - | - |
| λmax (for a derivative in CH₂Cl₂) | 486 nm[5] | 460.36 nm (for a related dye) | TD-DFT/CPCM/TDCAM-B3LYP/6-31+G(d,p)[6] |
| Fluorescence Emission | |||
| λem (in cyclohexane) | ~400-500 nm (Excitation at 350 nm)[6] | - | - |
| λem (peak) | 435 nm[4] | - | - |
| Fluorescence Quantum Yield (Φf) in Cyclohexane | 0.36[6] | Not Directly Calculated | - |
| NMR Chemical Shifts (δ ppm) | |||
| ¹H NMR (in CDCl₃) | Not explicitly found for this compound | Can be predicted | GIAO-B3LYP/6-311++G(2d,2p)[7] |
| ¹³C NMR (in CDCl₃) | Not explicitly found for this compound | Can be predicted | GIAO-B3LYP/6-311++G(2d,2p)[7] |
| Electronic Properties | |||
| Ionization Potential | - | Can be calculated | DFT (e.g., B3LYP/6-31G(d))[8] |
| Electron Affinity | - | Can be calculated | DFT (e.g., B3LYP/6-31G(d))[8] |
| HOMO-LUMO Gap | - | Can be calculated | DFT (e.g., B3LYP/6-31G(d))[8] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound in a given solvent.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., cyclohexane or benzene) to a specific concentration (e.g., 9 x 10⁻⁵ mol/L)[9]. The absorbance of the solution should be kept below 1 to ensure linearity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the this compound solution, and an identical cuvette filled with the pure solvent is used as a reference.
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The instrument records the absorbance at each wavelength.
-
Analysis: The wavelengths at which the absorbance is highest are identified as the λmax values.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane) in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects[6].
-
Instrumentation: A spectrofluorometer is used. The instrument is equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector.
-
Emission Spectrum Acquisition: The sample is excited at a specific wavelength (e.g., 350 nm)[6], and the emission spectrum is recorded over a range of longer wavelengths.
-
Quantum Yield Determination (Relative Method):
-
The fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.
-
The integrated fluorescence intensities and the absorbances at the excitation wavelength for both the sample and the standard are determined.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
General Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
-
Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to assign the signals to the specific protons and carbons in the this compound molecule. While specific experimental data for the parent this compound was not found in the search results, spectra for derivatives in CDCl₃ have been reported[8].
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms and molecules in a crystal of this compound.
General Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, for example, by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. While a specific CCDC deposition number for unsubstituted this compound was not identified, data for derivatives are available, indicating that this technique is applicable.
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a polycyclic aromatic hydrocarbon like this compound.
Caption: A flowchart of the experimental workflow for spectroscopic characterization of this compound.
References
- 1. This compound | C22H12 | CID 9118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. omlc.org [omlc.org]
- 7. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Anthanthrene
For Researchers, Scientists, and Drug Development Professionals
Anthanthrene, a polycyclic aromatic hydrocarbon (PAH) with a unique electronic structure, has garnered interest for its potential applications in organic electronics and materials science. The efficient synthesis of the this compound core is crucial for the development of novel functional materials. This guide provides a comparative overview of common synthetic protocols for this compound, presenting quantitative data, detailed experimental methodologies, and workflow visualizations to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of this compound Synthesis Protocols
The synthesis of this compound can be broadly categorized into two main strategies: a two-step approach involving the synthesis and subsequent reduction of anthanthrone, and direct cyclization methods. Below is a summary of key performance indicators for these methodologies.
| Synthesis Protocol | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Purity/Characterization | Reaction Time | Scalability |
| Two-Step Synthesis via Anthanthrone | ||||||
| 1. Anthanthrone Synthesis | 1,1'-Dinaphthyl-8,8'-dicarboxylic acid | Sulfuric acid monohydrate (cyclization) | High | High | - | Good |
| 2. Anthanthrone Reduction | Anthanthrone | Zinc dust, NaOH, pyridine (reduction) | ~80-90 | High | - | Good |
| Direct Synthesis (Hypothetical) | ||||||
| Scholl Reaction | Suitably substituted binaphthyl or related precursors | Lewis acids (e.g., FeCl₃, AlCl₃), oxidant | Variable | Often requires purification | Variable | Moderate |
| Elbs Reaction | Diaryl ketone with an ortho-methyl or -methylene group | High-temperature pyrolysis | Variable | Prone to side reactions | Variable | Limited |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Anthanthrone
This is a widely recognized and reliable method for producing high-purity this compound.
Step 1: Synthesis of Anthanthrone
Anthanthrone is synthesized via the cyclization of 1,1'-dinaphthyl-8,8'-dicarboxylic acid. This precursor can be obtained through the hydrolysis, diazotization, and subsequent cyclization of 1,8-naphthalimide[1].
-
Starting Material: 1,1'-Dinaphthyl-8,8'-dicarboxylic acid
-
Reagents and Conditions: The dicarboxylic acid is treated with sulfuric acid monohydrate, leading to a double intramolecular cyclization to form the anthanthrone core.
-
Work-up and Purification: The reaction mixture is typically poured into water to precipitate the crude anthanthrone. The solid is then collected by filtration, washed, and dried.
Step 2: Reduction of Anthanthrone to this compound
The diketone functionality of anthanthrone is reduced to yield the fully aromatic this compound.
-
Starting Material: Anthanthrone
-
Reagents and Conditions: A common method for this reduction involves heating anthanthrone with a mixture of zinc dust, aqueous sodium hydroxide, and pyridine.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove excess zinc dust. The filtrate is then treated to precipitate the this compound, which can be further purified by recrystallization or sublimation.
Protocol 2: Direct Synthesis via Scholl Reaction (General Methodology)
-
Hypothetical Precursor: A 1,1'-binaphthyl derivative with appropriate substitution to direct the intramolecular cyclization.
-
Reagents and Conditions: The reaction is typically carried out in the presence of a Lewis acid catalyst such as iron(III) chloride or aluminum chloride, often in an inert solvent. An oxidant may also be required.
-
Challenges: The Scholl reaction can sometimes lead to a mixture of products and may require careful optimization of reaction conditions to achieve high selectivity for the desired this compound product.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic protocols, the following diagrams have been generated using the DOT language.
Caption: Synthesis of Anthanthrone via Cyclization.
Caption: Reduction of Anthanthrone to this compound.
Caption: General Workflow for Scholl Reaction.
Conclusion
The two-step synthesis of this compound proceeding through the anthanthrone intermediate offers a reliable and high-yielding route to the target molecule. This method benefits from well-established procedures for both the cyclization and reduction steps. While direct synthesis methods like the Scholl reaction present intriguing possibilities for more convergent approaches, they may require significant optimization to achieve comparable efficiency and selectivity. The choice of synthetic protocol will ultimately depend on the desired scale, purity requirements, and the availability of starting materials and reagents. The information and visualizations provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Analysis of Anthanthrene-Based Donor-Acceptor Polymers for High-Performance Organic Electronics
Researchers in materials science and drug development are constantly seeking novel organic semiconducting polymers with enhanced performance for applications in organic electronics. Anthanthrene-based donor-acceptor (D-A) polymers have emerged as a promising class of materials, offering unique photophysical and electronic properties. This guide provides a comparative analysis of this compound-based polymers against a well-established class of benzodithiophene (BDT)-based polymers, offering insights into their performance metrics, supported by experimental data and detailed protocols.
Anthanthrone, a polycyclic aromatic hydrocarbon, serves as a robust electron-accepting core in D-A copolymers. Its extended π-conjugation and tunable electronic properties make it an attractive building block for organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). This analysis focuses on a series of anthanthrone-based polymers and compares their performance with high-performing BDT-based analogues, a class of donor polymers widely recognized for their high power conversion efficiencies (PCEs) in organic solar cells.
Performance Metrics: A Side-by-Side Comparison
The performance of donor-acceptor polymers in organic solar cells is primarily evaluated by their power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). In organic field-effect transistors, the key metric is the charge carrier mobility, typically the hole mobility (μh) for p-type polymers.
The following tables summarize the performance data for selected this compound-based and BDT-based polymers.
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Hole Mobility (μh) (cm²/Vs) | Reference |
| This compound-Based Polymers | |||||||
| PANT | ITIC-Th | 0.28 | - | - | - | 1.2 x 10⁻⁴ | [1][2] |
| PANT-TBO | ITIC-Th | 2.89 | - | - | - | 3.4 x 10⁻³ | [1][2] |
| PANT-TBT | ITIC-Th | 5.21 | - | - | - | 2.1 x 10⁻³ | [1][2] |
| PANT-TffBT | ITIC-Th | 1.23 | - | - | - | 1.5 x 10⁻³ | [1][2] |
| Benzodithiophene-Based Polymers (for comparison) | |||||||
| P15 (asymmetric BDT) | BTP-eC9 | 11.5 | - | 22.04 | 65.87 | - | [3][4] |
| PBDTTh-DTffBT | PC71BM | 9.22 | 0.87 | 15.06 | 70.4 | - | [5] |
| PBDTT-FTTE | PNDIS-HD | 7.73 | 0.81 | 18.80 | 0.51 | - | [6] |
| PTB7-Th | PNDI-T10 | 9.0 | 0.84 | 14.5 | 0.74 | - | [7] |
Note: The performance of polymers can vary significantly based on the choice of acceptor material, device architecture, and fabrication conditions. The data presented here is for comparative purposes based on the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of anthanthrone-based polymers and the fabrication of organic solar cell devices.
Synthesis of Anthanthrone-Based Polymers (e.g., PANT-TBT)
The synthesis of donor-acceptor copolymers like PANT-TBT is typically achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization.
Monomer Synthesis:
-
Bromination of Anthanthrone: Anthanthrone is first dibrominated at specific positions to create the acceptor monomer. This reaction is often carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as chloroform or dichloromethane.
-
Synthesis of the Donor Monomer: The donor monomer, in this case, a distannylated or diboronylated thiophene-benzothiadiazole-thiophene (TBT) derivative, is synthesized separately. This involves multi-step organic synthesis to build the desired molecular structure with the reactive groups for polymerization.
Polymerization (Stille Coupling):
-
In an inert atmosphere (e.g., under argon or nitrogen), the dibrominated anthanthrone monomer and the distannylated TBT monomer are dissolved in a dry, deoxygenated solvent like toluene or chlorobenzene.
-
A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a phosphine ligand (e.g., P(o-tol)₃), is added to the reaction mixture.
-
The mixture is heated to a specific temperature (typically between 80-120 °C) and stirred for a defined period (e.g., 24-48 hours) to allow the polymerization to proceed.
-
After the reaction is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The crude polymer is then purified through Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically collected from the chloroform fraction.[1][2]
Fabrication of Bulk-Heterojunction Organic Solar Cells
The following protocol outlines the general steps for fabricating an inverted-structure organic solar cell, a common architecture for high-efficiency devices.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone for a short period to improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition: A thin layer of a suitable electron transport material, such as zinc oxide (ZnO) nanoparticles or a solution-processable fullerene derivative, is deposited onto the ITO substrate. This is often done by spin-coating a precursor solution followed by annealing at a specific temperature.
-
Active Layer Deposition: The donor-acceptor polymer (e.g., PANT-TBT) and a suitable fullerene or non-fullerene acceptor (e.g., ITIC-Th or PC₇₁BM) are dissolved in a common organic solvent like chloroform or chlorobenzene, often with a processing additive like 1,8-diiodooctane (DIO). This blend solution is then spin-coated on top of the ETL to form the photoactive layer. The thickness and morphology of this layer are critical for device performance and are controlled by the spin speed, solution concentration, and solvent evaporation rate. The film is then typically annealed to optimize its morphology.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, such as molybdenum oxide (MoO₃) or poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is deposited on top of the active layer. For MoO₃, this is usually done by thermal evaporation in a high-vacuum chamber.
-
Metal Electrode Deposition: Finally, a top metal electrode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.[8][9]
Visualizing Molecular Structures and Experimental Workflows
To better understand the components and processes involved, the following diagrams, generated using the DOT language, illustrate the chemical structures of the polymer backbones and the workflow for organic solar cell fabrication.
Caption: Generalized chemical structures of this compound and BDT-based D-A polymers.
Caption: A typical workflow for the fabrication of inverted-structure organic solar cells.
Concluding Remarks
This compound-based donor-acceptor polymers represent a versatile and promising platform for organic electronic applications. The performance data indicates that while they currently exhibit lower power conversion efficiencies compared to the leading benzodithiophene-based polymers, there is significant potential for improvement through molecular engineering. The hole mobilities of anthanthrone-based polymers are in a respectable range, suggesting their utility in organic field-effect transistors.
The choice of comonomer paired with the anthanthrone unit has a profound impact on the resulting polymer's electronic properties and device performance. Further research focusing on the design of novel donor units to be copolymerized with anthanthrone, along with optimization of device architecture and processing conditions, will be crucial in unlocking the full potential of this class of materials. The detailed experimental protocols provided herein offer a foundation for researchers to explore these exciting avenues.
References
- 1. scispace.com [scispace.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tolbert.chem.ucla.edu [tolbert.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pioneering the fabrication and characterization of organic solar cell devices at Mount Holyoke College [ida.mtholyoke.edu]
- 9. mdpi.com [mdpi.com]
Assessing the Air Stability of Anthanthrene Compared to Other Acenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of polycyclic aromatic hydrocarbons (PAHs), particularly acenes, in the presence of atmospheric oxygen and light is a critical parameter influencing their suitability for applications in organic electronics, materials science, and as reference standards in environmental and toxicological studies. This guide provides a comparative assessment of the air stability of anthanthrene against other well-studied acenes: pentacene, tetracene, and anthracene. The information presented is based on available experimental data and theoretical studies.
Quantitative Data Summary
Direct, comparative experimental data on the atmospheric half-life of this compound under standardized conditions is limited. However, a relative stability trend can be inferred from various experimental observations and theoretical calculations. The following table summarizes key stability indicators for the selected acenes.
| Acene | Chemical Formula | Relative Air Stability | Key Degradation Products | Oxidation Potential (E½, V vs. Fc/Fc+) |
| This compound | C₂₂H₁₂ | Moderate | 3-hydroxythis compound, this compound 3,6-quinone[1] | ~0.8 - 1.0 |
| Pentacene | C₂₂H₁₄ | Low | Pentacene-quinone[2] | ~0.5 - 0.6 |
| Tetracene | C₁₈H₁₂ | Moderate to Low | Endoperoxides, dimers[3][4] | ~0.7 - 0.8 |
| Anthracene | C₁₄H₁₀ | High | cis-1,2-dihydroxy-1,2-dihydroanthracene, anthraquinone, phthalic acid[5][6][7] | ~1.1 - 1.2 |
Note: The relative air stability is a qualitative assessment based on the general trend that stability decreases with an increasing number of linearly fused benzene rings[8][9]. Oxidation potentials are approximate and can vary based on experimental conditions.
Experimental Protocols for Assessing Air Stability
A standardized protocol for directly comparing the air stability of different acenes is not universally established. However, a general experimental workflow can be constructed based on common methodologies used in materials science and atmospheric chemistry.
General Workflow for Thin-Film Stability Testing
This protocol outlines a common approach to assess the stability of acene thin films when exposed to ambient air and light.
-
Thin-Film Preparation:
-
Acene thin films are deposited onto a suitable substrate (e.g., silicon wafer with a dielectric layer, glass, or quartz) using techniques such as thermal evaporation, spin-coating, or drop-casting.
-
The initial thickness and morphology of the films are characterized using techniques like atomic force microscopy (AFM) and ellipsometry.
-
-
Controlled Exposure:
-
The prepared thin films are exposed to a controlled environment with specific parameters for:
-
Atmosphere: Ambient air, or a controlled mixture of gases (e.g., with specific oxygen and humidity levels).
-
Light: Kept in the dark, or exposed to a light source with a defined spectrum and intensity (e.g., a solar simulator).
-
Temperature: Maintained at a constant temperature.
-
-
-
Degradation Monitoring:
-
The degradation of the acene thin film is monitored over time using non-destructive spectroscopic techniques. UV-Vis absorption spectroscopy is commonly employed to track the disappearance of the characteristic acene absorption bands.
-
Measurements are taken at regular intervals to determine the rate of degradation.
-
-
Analysis of Degradation Products:
-
After significant degradation has occurred, the chemical composition of the film is analyzed to identify the degradation products.
-
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for this purpose.
-
-
Data Analysis:
-
The rate of degradation is quantified, often by fitting the decay of the acene's characteristic absorption peak to a kinetic model to determine a half-life.
-
Caption: A generalized workflow for the experimental assessment of acene air stability.
Degradation Mechanisms
The primary mechanism for the degradation of acenes in the presence of air and light is photooxidation. This process is initiated by the absorption of light by the acene molecule, which can lead to the formation of reactive oxygen species (ROS) or direct reaction with molecular oxygen.
A common photooxidation pathway involves the formation of an endoperoxide across the central aromatic rings of the acene. This endoperoxide can be unstable and may undergo further reactions to form quinones and other oxygenated products. For larger acenes, dimerization can also be a significant degradation pathway.[3]
Caption: Simplified diagram of the photooxidation degradation pathway for acenes.
This compound
While a detailed atmospheric degradation pathway for this compound is not extensively documented, studies on its biotransformation show that it is susceptible to oxidation. In biological systems, it is metabolized to hydroxylated and quinone derivatives, such as 3-hydroxythis compound and this compound 3,6-quinone.[1] This suggests that similar oxidative degradation can occur in the atmosphere. The more complex, non-linear structure of this compound may contribute to a higher stability compared to its linear isomer, pentacene.
Pentacene
Pentacene is notoriously unstable in the presence of air and light.[2] Its high-lying highest occupied molecular orbital (HOMO) makes it readily susceptible to oxidation. The primary degradation product is 6,13-pentacenequinone, formed through an endoperoxide intermediate. The instability of pentacene is a major obstacle to its use in commercial electronic devices.[2][10]
Tetracene
Tetracene is more stable than pentacene but still undergoes photooxidation. The main degradation pathways are the formation of 5,12-endoperoxide upon reaction with singlet oxygen and photodimerization.[3] The photophysics of tetracene derivatives can be complex, with processes like singlet fission influencing the degradation pathways. For instance, in TIPS-tetracene, singlet fission can enhance photodegradation.[11]
Anthracene
Anthracene is the most stable among the acenes discussed here. Its degradation has been extensively studied, particularly its biodegradation by microorganisms. The initial step in its degradation often involves dioxygenase-catalyzed formation of a cis-dihydrodiol.[5][6] Further oxidation leads to the formation of various products, including 9,10-anthraquinone and, ultimately, the cleavage of the aromatic rings to form compounds like phthalic acid.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pentacene - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracene Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Degradation of anthracene and phenanthrene by strain Streptomyces sp. M-1 and its application in the treatment of PAHs-contaminated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pushing the Limits of Acene Chemistry: The Recent Surge of Large Acenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acene - Wikipedia [en.wikipedia.org]
- 10. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Singlet and Triplet Excited States in the Oxygen-Mediated Photophysics and Photodegradation of Polyacenes - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-property relationship analysis in anthanthrene derivatives
A Comparative Guide to Structure-Property Relationships in Anthanthrene Derivatives
This compound, a polycyclic aromatic hydrocarbon (PAH), serves as a versatile building block for organic electronic materials due to its extended π-conjugation and rigid structure.[1][2] The strategic functionalization of the this compound core allows for the precise tuning of its optical, electronic, and charge transport properties, making its derivatives promising candidates for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).[1][3] This guide provides a comparative analysis of how structural modifications to the this compound skeleton influence its key properties, supported by experimental data.
Tuning Optoelectronic Properties: Absorption and Emission
The optoelectronic characteristics of this compound derivatives are highly sensitive to the nature and position of substituent groups.[4] Modifications can lead to significant shifts in absorption and emission spectra, as well as changes in fluorescence quantum efficiency. Extending the π-conjugation, for instance by adding acetylenic linkers, is a common strategy to modulate these properties.[5]
A study on 6,12-bis(amino)this compound derivatives demonstrated that the optoelectronic properties are strongly dependent on the moieties attached to the nitrogen atoms.[4] Furthermore, fusing five-membered rings to the this compound core through cyclopentannulation reactions has been shown to significantly reduce the optical and electrochemical gaps by approximately 0.9 eV.[6] This leads to a bathochromic (red) shift in the absorption spectra.[6]
| Derivative Type | Substituent Position(s) | Key Structural Feature | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | HOMO (eV) | LUMO (eV) |
| Unsubstituted | - | Bare this compound Core | ~430 | 437 | 0.20 | -5.47 | -2.91 |
| Amino-Substituted | 6, 12 | Bis(amino) groups | Modulated by N-substituents | Modulated by N-substituents | N/A | Modulated | Modulated |
| Thiophene-Appended | N/A | Thiophene groups | Broadened absorption | N/A | N/A | -5.13 | -3.15 |
| Cyclopenta-fused | Fused rings | Fused five-membered rings | ~710 (onset ~470) | N/A | N/A | N/A | -3.4 to -3.9 |
Note: Data compiled from multiple sources for comparison.[1][4][6][7] Exact values vary with solvent and solid-state packing.
Solid-State Properties: Charge Transport and Device Performance
The performance of this compound derivatives in electronic devices is intrinsically linked to their molecular packing in the solid state, which governs charge transport. The introduction of different pendant groups can significantly influence intermolecular interactions and, consequently, the field-effect mobility.[1]
For instance, this compound derivatives with thiophene-appended groups have achieved hole mobilities as high as 0.078 cm² V⁻¹ s⁻¹ after solvent annealing.[1][3] This processing step can induce J-aggregation, a specific arrangement of molecules that often enhances charge transport.[1] However, the same processing does not always improve solar cell performance, indicating a complex interplay between molecular packing, charge mobility, and device characteristics.[1][3]
| Derivative | Device Type | Key Processing | Hole Mobility (μ_h, cm² V⁻¹ s⁻¹) | PCE (%) | V_oc (V) | FF (%) |
| Thiophene-appended | OFET | Solvent Annealing | 0.078 | N/A | N/A | N/A |
| Thiophene-appended | OSC | Toluene Annealing | N/A | 2.4 | 0.77 | 59 |
| Phenyl-appended | OSC | 80 °C Annealing | N/A | 1.8 | 0.76 | 55 |
Data from studies on polycyclic this compound small molecules.[1][3]
Experimental Protocols
The characterization of this compound derivatives involves a suite of spectroscopic and electrochemical techniques to elucidate their structure-property relationships.
// Nodes Start [label="Synthesis of\nthis compound Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; Purify [label="Purification\n(e.g., Chromatography,\nSublimation)", fillcolor="#FBBC05", fontcolor="#202124"]; UVVis [label="UV-Vis Spectroscopy\n(Absorption Properties)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence Spectroscopy\n(Emission, Quantum Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CV [label="Cyclic Voltammetry\n(HOMO/LUMO Levels)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeviceFab [label="Device Fabrication\n(OFET / OSC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DeviceTest [label="Device Testing\n(Mobility, PCE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Structure-Property\nAnalysis", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=house];
// Edges Start -> Purify [color="#202124"]; Purify -> {UVVis, Fluorescence, CV} [color="#202124"]; {UVVis, Fluorescence, CV} -> DeviceFab [color="#202124"]; DeviceFab -> DeviceTest [color="#202124"]; {DeviceTest, CV, Fluorescence, UVVis} -> Analysis [color="#202124"]; } .dot Caption: Characterization workflow for this compound derivatives.
a. UV-Vis and Fluorescence Spectroscopy: Absorption and emission spectra are typically recorded on a spectrophotometer and a spectrofluorometer, respectively. Solutions of the this compound derivatives are prepared in spectroscopic grade solvents (e.g., dichloromethane, chloroform) at concentrations around 10⁻⁵ to 10⁻⁶ M. For solid-state measurements, thin films are prepared by spin-coating or drop-casting the compound's solution onto a quartz substrate. Fluorescence quantum yields (Φ_F) are often determined using a reference standard with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄.[7]
b. Cyclic Voltammetry (CV): Electrochemical characterization is performed using a three-electrode cell setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurements are conducted in a deoxygenated solvent (e.g., dichloromethane) containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆). The potentials are often calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The HOMO and LUMO energy levels are estimated from the onset potentials of the first oxidation and reduction peaks, respectively.[4]
c. Organic Field-Effect Transistor (OFET) Fabrication and Characterization: OFETs are commonly fabricated in a bottom-gate, bottom-contact configuration. A heavily n-doped silicon wafer with a thermally grown SiO₂ layer serves as the gate and gate dielectric, respectively. Gold source and drain electrodes are patterned on the dielectric layer. The this compound derivative (the semiconductor layer) is then deposited onto the substrate via solution processing (e.g., spin-coating) or thermal evaporation. The devices are characterized under an inert atmosphere using a semiconductor parameter analyzer. The charge carrier mobility is calculated from the transfer characteristics in the saturation regime.[1]
Conclusion
The relationship between the chemical structure of this compound derivatives and their physical properties is a critical area of research for the advancement of organic electronics. By strategically modifying the this compound core with various functional groups, it is possible to control their absorption, emission, energy levels, and charge transport characteristics.[4][5] The data indicates that extending π-conjugation and introducing specific substituents like thiophenes are effective methods for enhancing device performance.[1] Future work will likely focus on developing new synthetic methodologies to create novel this compound structures with even more precisely tailored properties for next-generation electronic applications.
References
- 1. Polycyclic this compound small molecules: semiconductors for organic field-effect transistors and solar cells applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Polycyclic this compound small molecules: semiconductors for organic field-effect transistors and solar cells applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and optoelectronic properties of 6,12-bis(amino)this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Anthanthrene: A Guide for Laboratory Professionals
Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), requires careful handling and disposal due to its potential hazards. Adherence to proper safety and disposal protocols is essential to protect laboratory personnel and the environment.
While specific disposal instructions for this compound are not extensively detailed in publicly available resources, established procedures for the disposal of hazardous chemical waste, particularly other PAHs, provide a clear framework. This compound should be managed as a hazardous waste stream in accordance with institutional, local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the limited toxicological data available for this compound, it should be handled with caution, assuming it may present hazards similar to other PAHs, which can be skin irritants and may have other harmful effects.[1][2]
Essential PPE includes:
-
Safety Goggles: To protect against splashes or airborne particles.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[3]
Summary of this compound Hazards
The following table summarizes the known hazard information for this compound.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| NFPA Ratings | Health: 1, Fire: 0, Reactivity: 0[1] |
| HMIS Ratings | Health: 1, Fire: 0, Reactivity: 0[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]
-
Waste Segregation and Collection:
-
Collect this compound waste in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound."
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
-
-
Container Management:
-
Ensure the waste container is always closed except when adding waste.
-
The container must be in good condition and compatible with this compound.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
-
Regulatory Compliance:
-
Disposal must be carried out by a licensed hazardous waste disposal facility in accordance with all applicable regulations, which may include those under the Resource Conservation and Recovery Act (RCRA).[4]
-
PAHs are often listed as constituents for groundwater monitoring and are subject to land disposal restrictions.[4]
-
Approved Disposal Methods for Polycyclic Aromatic Hydrocarbons
While specific methods for this compound are not detailed, the following are common disposal techniques for PAHs and should be performed by a licensed disposal facility:
-
Incineration: High-temperature incineration, such as in a rotary kiln or fluidized-bed incinerator, is an effective method for destroying PAHs.[4]
-
Chemical Oxidation: For laboratory-scale waste, oxidation using strong oxidizing agents like concentrated sulfuric acid, potassium dichromate, or potassium permanganate can be a viable treatment method.[4] This should only be performed by trained professionals.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Anthanthrene
Essential Safety and Handling Guide for Anthanthrene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
This compound is a polycyclic aromatic hydrocarbon (PAH) that requires careful handling due to its potential health hazards.[1][2] Adherence to the following procedures is critical for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant.[3] While specific exposure limits for this compound have not been established, it is prudent to handle it with care as with other PAHs.[1] The primary routes of exposure are inhalation of polluted air, cigarette smoke, or ingestion of contaminated food.[1]
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves.[3] Chemical-resistant gloves (e.g., nitrile) should be used. | To prevent skin contact and irritation.[3] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical splash goggles. A face shield may be required for large quantities or splash hazards.[4] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A lab coat should be worn. For extensive handling, chemically impervious coveralls are recommended.[5] | To protect skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator for dusts should be used.[4][6] | To prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[7]
-
PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of holes and that safety glasses are clean.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[7]
-
Spill Kit: Have a chemical spill kit readily available.
-
Weighing and Transfer: When weighing and transferring this compound, do so carefully to avoid creating dust.[6] Use a spatula and a weighing paper or boat.
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[7]
-
Labeling: Clearly label all containers with the contents, concentration, and hazard information.
-
Clean-Up: Clean the work area thoroughly after handling is complete. Use a damp cloth to wipe down surfaces to avoid generating dust.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[3]
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[3]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[8] Do not dispose of it with household garbage or allow it to enter the sewage system.[3]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Materials | Items such as gloves, weighing papers, and paper towels that are contaminated with this compound should be placed in a sealed bag and disposed of as hazardous chemical waste. |
| Liquid this compound Waste | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible wastes. |
Consult your institution's environmental health and safety (EHS) office for specific hazardous waste disposal procedures.
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[6] If feeling unwell, call a poison center or doctor.[6] |
| Spill | Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[6] For large spills, contact your institution's EHS office. Prevent the spill from entering drains.[6] |
This compound Handling Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H12 | CID 9118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. geneseo.edu [geneseo.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
